SB-209670
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVCCWBNUITBB-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935762 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157659-79-5 | |
| Record name | (1S,2R,3S)-1-(1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-2,3-dihydro-5-propoxy-1H-indene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157659-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157659795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKB-209670 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I32BCL40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-209670: A Comprehensive Technical Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent, non-peptide dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. This document provides a detailed overview of its mechanism of action, supported by quantitative data from key preclinical and clinical studies. The experimental protocols underlying these findings are described, and the core signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action: Dual Endothelin Receptor Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB.[1][2][3][4] This antagonism prevents the downstream signaling cascades that lead to a variety of physiological effects, most notably vasoconstriction. The compound was rationally designed based on conformational models of ET-1.[3][4]
Receptor Binding and Selectivity
This compound displays a high affinity for both ETA and ETB receptors, with a notable preference for the ETA subtype.[2][3][4] This dual antagonism is a key feature of its pharmacological profile. The inhibitory activity is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[1] Specifically, the (+)-antipode of this compound is approximately 575-fold more potent than its (-)-antipode in inhibiting ETA receptor-mediated effects.[1]
Functional Antagonism
In functional assays, this compound demonstrates potent, concentration-dependent inhibition of ET-1-induced vasoconstriction in various vascular tissues.[1][3][4] This has been observed in isolated rat aorta (ETA-mediated), rabbit pulmonary artery (ETB-mediated), and human circumflex coronary arteries.[1] In vivo studies in rats have shown that this compound can effectively block the hemodynamic effects of exogenous ET-1.[2] Furthermore, clinical studies in healthy male volunteers have demonstrated that an infusion of this compound leads to renal vasodilation, suggesting a role for endogenous endothelin in maintaining renal vascular tone in humans.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various studies.
| Parameter | Receptor | Species | Tissue/System | Value | Reference |
| Ki | ETA | Human (cloned) | - | 0.2 nM | [3][4] |
| ETB | Human (cloned) | - | 18 nM | [2][3][4] | |
| Kb | ETA | Rat | Isolated Aorta | 0.4 ± 0.04 nM | [1] |
| ETB | Rabbit | Isolated Pulmonary Artery (vs. ET-1) | 200 ± 9 nM | [1] | |
| ETB | Rabbit | Isolated Pulmonary Artery (vs. Sarafotoxin S6c) | 52 ± 14 nM | [1] | |
| ETA | Human | Isolated Circumflex Coronary Artery | 7 ± 3 nM | [1] |
Signaling Pathways
The primary mechanism of this compound involves the blockade of G-protein coupled endothelin receptors. The simplified signaling pathway is depicted below.
References
- 1. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of SB 209670, an endothelin receptor antagonist: effects on the regulation of renal vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-209670: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist.[1][2][3] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data from preclinical in vitro and in vivo studies. This guide includes a summary of quantitative pharmacological data, detailed representative experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While extensive pharmacological data is available, specific toxicology data such as LD50 values are not readily found in publicly accessible literature. Therefore, the toxicology section provides a general overview of the expected preclinical safety evaluation for a compound of this class.
Introduction
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular homeostasis, cell proliferation, and inflammation. Its effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB. The development of endothelin receptor antagonists has been an area of significant interest for therapeutic intervention in diseases such as hypertension, heart failure, and vasospasm. This compound emerged from a rational drug design program as a highly potent and selective antagonist of both ETA and ETB receptors.[3] This guide delves into the core pharmacological and toxicological characteristics of this compound.
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB receptors, with a significantly higher affinity for the ETA receptor subtype.[1][3] By blocking the binding of endothelin-1 to these receptors, this compound inhibits the downstream signaling pathways responsible for vasoconstriction and other cellular effects of ET-1.
In Vitro Pharmacology
-
Receptor Binding Affinity: this compound demonstrates high affinity for human cloned ETA and ETB receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.[1][3]
-
Functional Antagonism: In isolated rat aorta, this compound has been shown to produce a concentration-dependent, parallel rightward shift in the ET-1 concentration-response curve, indicative of competitive antagonism at ETA receptors.[2]
In Vivo Pharmacology
-
Hemodynamic Effects: Intravenous administration of this compound has been demonstrated to inhibit the pressor responses to exogenous endothelin-1 in a dose-dependent manner in animal models.[1] Notably, at doses effective against exogenous ET-1, this compound did not significantly alter basal mean arterial pressure or heart rate in conscious, normotensive rats.[1]
-
Oral Bioavailability: Studies have indicated that this compound is orally bioavailable and effective in antagonizing the pressor actions of ET-1 following intraduodenal administration in rats.[1]
Pharmacokinetics
A study in healthy male volunteers revealed that intravenous infusion of this compound exhibited linear kinetics. The plasma half-life was determined to be approximately 4 to 5 hours.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| ETA | Human (cloned) | 0.4 | [1] |
| ETB | Human (cloned) | 18 | [1] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacology of an endothelin receptor antagonist like this compound.
Endothelin Receptor Binding Assay (Representative Protocol)
This protocol describes a method for determining the binding affinity of a test compound to endothelin receptors.
-
Preparation of Membranes: Membranes from cells expressing either human ETA or ETB receptors are prepared.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (Representative Protocol)
This protocol outlines a method to assess the functional antagonist activity of a compound on isolated blood vessels.
-
Tissue Preparation: Rings of rat aorta are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The aortic rings are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to endothelin-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with this compound for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to endothelin-1 is generated in the presence of this compound.
-
Data Analysis: The degree of the rightward shift of the concentration-response curve is used to determine the antagonist's potency, often expressed as a pA2 value.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Pharmacological characterization workflow.
Toxicology
A comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature. Therefore, this section outlines the general principles and types of studies that would be conducted for a novel therapeutic candidate like this compound to assess its safety profile in accordance with regulatory guidelines.
General Toxicology
-
Acute Toxicity: These studies are designed to determine the effects of a single, high dose of the compound. The primary goal is to identify the maximum tolerated dose (MTD) and potential target organs for toxicity. While no specific LD50 value for this compound is publicly reported, these studies would typically be conducted in two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration and intravenously.
-
Sub-chronic and Chronic Toxicity: To support clinical trials of longer duration, repeated-dose toxicity studies are necessary. These studies involve daily administration of the compound for extended periods (e.g., 28 days, 90 days, or longer) to identify target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship for any observed toxicities.
Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential effects of a drug candidate on vital organ systems. The core battery of tests typically includes:
-
Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., ECG).
-
Respiratory System: Measurement of effects on respiratory rate and function.
Genotoxicity
A battery of in vitro and in vivo tests would be performed to assess the potential for this compound to cause genetic damage. This typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells.
Conclusion
This compound is a well-characterized, potent dual endothelin receptor antagonist with high affinity for both ETA and ETB receptors. Its pharmacological profile, demonstrating effective in vitro and in vivo antagonism of endothelin-1, suggests its potential as a therapeutic agent in conditions where the endothelin system is dysregulated. While detailed public information on its toxicology is limited, a thorough preclinical safety evaluation, encompassing general toxicology, safety pharmacology, and genotoxicity studies, would be a prerequisite for its clinical development. This technical guide provides a foundational understanding of the pharmacology of this compound for the scientific and drug development community.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-209670: A Technical Overview of its Endothelin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endothelin receptor selectivity profile of SB-209670, a potent, non-peptide endothelin receptor antagonist. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Data Summary: Binding Affinity and Functional Antagonism
This compound has been extensively characterized as a competitive antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. The compound's affinity and functional antagonism have been determined through various in vitro studies, which are summarized below.
Table 1: Binding Affinity (Ki) of this compound for Endothelin Receptors
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| Human ETA | Cloned | [125I]-ET-1 | 0.2 | [1][2][3] |
| Human ETA | Cloned | [3H]this compound | 0.20 | [4] |
| Human ETA | Cloned | N/A | 0.4 | [5][6] |
| Rat ETA | Cultured Cerebellar Granule Cells | [125I]-ET-1 | 4.0 ± 1.5 | [7] |
| Human ETB | Cloned | [125I]-ET-1 | 18 | [1][2][3][5][6] |
| Human ETB | Cloned | [3H]this compound | 1.0 | [4] |
| Rat ETB | Cultured Cerebellar Granule Cells | [125I]-ET-1 | 46 ± 14 | [7] |
Table 2: Functional Antagonist Activity (Kb) of this compound
| Receptor Subtype | Tissue Preparation | Agonist | Kb (nM) | Reference |
| ETA | Isolated Rat Aorta | Endothelin-1 (B181129) | 0.4 ± 0.04 | |
| ETB | Isolated Rabbit Pulmonary Artery | Endothelin-1 | 200 ± 9 | |
| ETB | Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | 52 ± 14 | |
| ETA | Isolated Human Circumflex Coronary Artery | Endothelin-1 | 7 ± 3 |
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound's interaction with endothelin receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, this compound) that competes for the same binding site.
1. Membrane Preparation:
-
Tissues or cells expressing the target endothelin receptor (ETA or ETB) are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of bound ligand, is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassays
Functional bioassays are crucial for determining whether a compound that binds to a receptor acts as an agonist or an antagonist. For an antagonist like this compound, these assays measure its ability to inhibit the physiological response induced by an agonist.
1. Isolated Tissue Preparation:
-
A blood vessel known to express a specific endothelin receptor subtype (e.g., rat aorta for ETA, rabbit pulmonary artery for ETB) is isolated and cut into rings.
-
These rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
The tension of the vascular rings is measured using a force transducer.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of an endothelin agonist (e.g., endothelin-1 or sarafotoxin S6c) to the organ bath and recording the resulting contraction of the tissue.
3. Antagonist Potency Determination (Schild Analysis):
-
The tissue is pre-incubated with a fixed concentration of this compound for a specific period.
-
A second agonist concentration-response curve is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of this compound.
-
The antagonist's potency is determined by the degree of the rightward shift in the agonist concentration-response curve. The data is often analyzed using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. The Kb value can be derived from the pA2 value.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining endothelin receptor selectivity.
Caption: Simplified signaling pathways of ETA and ETB receptors.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the ETA vs. ETB Receptor Binding Affinity of SB-209670
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the non-peptide endothelin receptor antagonist, SB-209670, for the endothelin A (ETA) and endothelin B (ETB) receptors. This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and visualizes the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a potent and selective antagonist of endothelin receptors, demonstrating a significantly higher affinity for the ETA receptor subtype compared to the ETB receptor. This selectivity is crucial for its pharmacological profile and potential therapeutic applications. This guide presents the binding affinity data in a clear, tabular format, outlines the experimental protocols for radioligand binding assays, and provides graphical representations of the associated signaling cascades and experimental procedures.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for human ETA and ETB receptors has been determined through competitive radioligand binding assays. The key quantitative metric for assessing binding affinity in these studies is the inhibition constant (Ki).
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |
| This compound | Human ETA | 0.2 | [¹²⁵I]-ET-1 | [1][2][3] |
| This compound | Human ETB | 18 | [¹²⁵I]-ET-1 | [1][2][3] |
Table 1: Binding Affinity of this compound for Human Endothelin Receptors
The data clearly indicates that this compound is approximately 90-fold more selective for the ETA receptor over the ETB receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound was achieved using a competitive radioligand binding assay. The following is a detailed methodology representative of the techniques employed.
Materials and Reagents
-
Cell Lines: Human cell lines stably expressing either the recombinant human ETA or ETB receptor. Examples include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a high-affinity, non-selective radiolabeled ligand for both ETA and ETB receptors.
-
Competitor: this compound of varying concentrations.
-
Membrane Preparation: Crude membrane fractions prepared from the receptor-expressing cell lines.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding.
-
Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Membrane Preparation
-
Culture the human ETA or ETB receptor-expressing cells to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
Competitive Binding Assay
-
In a 96-well plate, add a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein per well).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add a fixed concentration of the radioligand, [¹²⁵I]-ET-1 (typically at a concentration close to its Kd value).
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled endothelin receptor antagonist (e.g., 1 µM ET-1).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger various intracellular signaling cascades.
Caption: ETA Receptor Signaling Pathway.
Caption: ETB Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay used to determine the Ki of this compound.
Caption: Competitive Radioligand Binding Assay Workflow.
References
An In-depth Technical Guide to SB-209670: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent and selective non-peptide antagonist of the endothelin (ET) receptors, with a notably higher affinity for the ETA subtype over the ETB subtype. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays used to characterize this compound are also presented, along with a visual representation of the signaling pathway it inhibits. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas concerning cardiovascular diseases and other conditions where the endothelin system plays a crucial role.
Chemical Structure and Properties
This compound, systematically named 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2-(carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-, is a complex organic molecule with three defined stereocenters, conferring its specific three-dimensional structure essential for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₈O₉ |
| Molecular Weight | 520.53 g/mol [1] |
| IUPAC Name | 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2-(carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-[1] |
| SMILES | CCCOc1ccc2c(c1)--INVALID-LINK----INVALID-LINK--C(=O)O[1] |
| InChI Key | UUAVCCWBNUITBB-UPRLRBBYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Stereochemistry | Absolute, with 3 defined stereocenters[1] |
| Physical State | Solid (presumed) |
| Solubility | Data not readily available in public sources. |
| pKa | Data not readily available in public sources. |
| LogP | Data not readily available in public sources. |
Mechanism of Action: Endothelin Receptor Antagonism
This compound functions as a competitive antagonist of endothelin receptors, which are G protein-coupled receptors (GPCRs). There are two primary subtypes, ETA and ETB. This compound exhibits high affinity for both, but is notably more selective for the ETA receptor. The binding affinities (Ki) have been determined to be approximately 0.2 nM for the ETA receptor and 18 nM for the ETB receptor.
Endothelin-1 (ET-1), the endogenous ligand for these receptors, is a potent vasoconstrictor. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells is a key step in mediating vasoconstriction. By competitively blocking this binding, this compound effectively inhibits the downstream signaling cascade that leads to this physiological response.
The Endothelin Signaling Pathway
The ETA receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the ETA receptor by ET-1 initiates a signaling cascade that results in an increase in intracellular calcium concentration, a critical event for smooth muscle contraction. This compound inhibits this pathway at its inception by preventing the initial ligand-receptor interaction.
Experimental Protocols
The characterization of this compound as a potent and selective endothelin receptor antagonist has been established through a series of key in vitro and in vivo experiments. Below are detailed methodologies for these assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of this compound for the ETA and ETB receptors. The general principle involves a competition experiment between a radiolabeled endothelin ligand and the unlabeled test compound (this compound).
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing either human ETA or ETB receptors are prepared. This is typically done by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Components:
-
Radioligand: [¹²⁵I]-ET-1 is commonly used.
-
Unlabeled Ligand: A range of concentrations of this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 to determine the level of non-specific binding of the radioligand.
-
-
Incubation: The membrane preparation, radioligand, and unlabeled ligand (or control) are incubated together in a suitable binding buffer (e.g., Tris-HCl with bovine serum albumin and protease inhibitors) to allow the binding to reach equilibrium. Incubation is typically carried out at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Functional Assay: Vasoconstriction in Isolated Tissues
This assay assesses the functional antagonism of this compound by measuring its ability to inhibit ET-1-induced contraction of isolated vascular tissues.
Methodology:
-
Tissue Preparation: Segments of blood vessels, such as rat aorta, are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Experimental Protocol:
-
A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
The tissue is then washed and allowed to return to baseline.
-
The tissue is pre-incubated with a specific concentration of this compound for a set period.
-
A second cumulative concentration-response curve to ET-1 is then generated in the presence of this compound.
-
-
Data Analysis: The contractile responses are measured as a percentage of the maximal contraction induced by a standard agent (e.g., potassium chloride). The concentration-response curves for ET-1 in the absence and presence of this compound are plotted, and the rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from these data.
In Vitro Functional Assay: Calcium Mobilization
This cell-based assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the ETA receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Assay Procedure:
-
The loaded cells are washed and placed in a buffer.
-
The baseline fluorescence is measured using a fluorescence plate reader or microscope.
-
Cells are pre-incubated with various concentrations of this compound.
-
ET-1 is then added to stimulate the cells, and the change in fluorescence is recorded over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is quantified by measuring the reduction in the ET-1-stimulated calcium response at different concentrations of the antagonist. An IC₅₀ value for the inhibition of calcium mobilization can then be determined.
In Vivo Efficacy
The antagonistic effects of this compound observed in vitro translate to significant physiological effects in vivo. Studies have demonstrated that administration of this compound can lead to a dose-dependent reduction in blood pressure in hypertensive animal models. Furthermore, its ability to counteract the potent vasoconstrictive effects of ET-1 suggests its therapeutic potential in conditions characterized by excessive vasoconstriction and ischemia.
Conclusion
This compound is a well-characterized, potent, and selective endothelin receptor antagonist with a clear mechanism of action. Its high affinity for the ETA receptor and its demonstrated efficacy in vitro and in vivo make it a valuable tool for research into the physiological and pathophysiological roles of the endothelin system. The detailed structural information, chemical properties, and experimental protocols provided in this guide offer a solid foundation for further investigation and potential therapeutic development involving this compound.
References
In Vitro Characterization of SB-209670: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of SB-209670, a potent and selective non-peptide endothelin (ET) receptor antagonist. The data and methodologies presented are collated from publicly available scientific literature to serve as a foundational resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound is a rationally designed antagonist that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to both the ETA and ETB receptor subtypes. By blocking these receptors, this compound effectively inhibits the downstream signaling cascades initiated by ET-1, which are implicated in a variety of physiological processes, most notably vasoconstriction. Its high affinity and selectivity make it a valuable tool for investigating the roles of the endothelin system in both normal physiology and pathological states.
Data Presentation: Quantitative Analysis of In Vitro Activity
The in vitro activity of this compound has been quantified through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Species/Tissue Source | Radioligand | K_i_ (nM) | Reference |
| ET_A_ | Cloned Human | [¹²⁵I]ET-1 | 0.2 | [1][2] |
| ET_B_ | Cloned Human | [¹²⁵I]ET-1 | 18 | [1][2] |
| ET_A_ | Rat Cerebellar Granule Cells | [¹²⁵I]ET-1 | 4.0 ± 1.5 | |
| ET_B_ | Rat Cerebellar Granule Cells | [¹²⁵I]ET-1 | 46 ± 14 |
Table 2: Functional Antagonism of this compound
| Assay | Tissue/Cell Type | Agonist | Parameter | Value | Reference |
| Vasoconstriction | Isolated Rat Aorta | Endothelin-1 | pA₂ | 8.6 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for endothelin receptors.
Methodology:
-
Membrane Preparation:
-
Cells expressing cloned human endothelin receptors (ETA or ETB) or tissues of interest (e.g., rat brain cerebellum) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) with increasing concentrations of unlabeled this compound.
-
Add a standardized amount of the prepared cell membranes to each well.
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of unlabeled ET-1.
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
-
The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional Vasoconstriction Assay
Objective: To determine the functional antagonist potency (pA₂) of this compound against ET-1-induced vasoconstriction.
Methodology:
-
Tissue Preparation:
-
Male Wistar or Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
The aorta is cleaned of adhering connective and fatty tissue, and the endothelium may be removed by gently rubbing the intimal surface.
-
The aorta is cut into rings of approximately 2-4 mm in width.
-
-
Organ Bath Setup:
-
Aortic rings are mounted on stainless steel hooks or wires in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
One end of the ring is fixed to a stationary support, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate under a resting tension of approximately 1-2 grams for at least 60-90 minutes, with the buffer being changed every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by contracting them with a standardized concentration of potassium chloride (e.g., 60 mM KCl).
-
A cumulative concentration-response curve to ET-1 is then generated.
-
The tissues are washed, and after returning to baseline, they are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to ET-1 is then constructed in the presence of this compound. This is repeated for several different concentrations of the antagonist.
-
-
Data Analysis:
-
The concentration-response curves for ET-1 in the absence and presence of this compound are plotted.
-
The dose-ratio (DR) is calculated as the ratio of the EC₅₀ of ET-1 in the presence of the antagonist to the EC₅₀ of ET-1 in its absence.
-
A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of this compound.
-
The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Endothelin Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Vasoconstriction Assay.
References
SB-209670: A Comprehensive Technical Guide for Endothelin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent, non-peptide antagonist of endothelin (ET) receptors, exhibiting selectivity for the ETA subtype over the ETB subtype. Its development has provided the scientific community with a valuable pharmacological tool to investigate the multifaceted roles of the endothelin system in various physiological and pathophysiological processes. This technical guide offers an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key assays, and visual representations of the endothelin signaling pathway and experimental workflows.
Mechanism of Action
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction and cell proliferation.
This compound acts as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the binding of endogenous endothelins, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other cellular responses. Its higher affinity for the ETA receptor makes it a particularly useful tool for dissecting the specific roles of this receptor subtype in various biological systems.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Human ETA | [125I]ET-1 | Cloned human receptors expressed in CHO cells | 0.2 | [1][2] |
| Human ETB | [125I]ET-1 | Cloned human receptors expressed in CHO cells | 18 | [1][2] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Tissue/Cell Preparation | Agonist | Parameter | Value (nM) | Reference |
| Vasoconstriction | Isolated Rat Aorta | Endothelin-1 | Kb | 0.4 | |
| Vasoconstriction | Isolated Rabbit Pulmonary Artery | Endothelin-1 | Kb | 200 | |
| Vasoconstriction | Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | Kb | 52 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Route of Administration | Dose | Outcome | Reference |
| Spontaneously Hypertensive Rats | Blood Pressure Reduction | Intravenous or Intraduodenal | Not specified | Dose-dependent reduction | [1][2] |
| Anesthetized Dog | Inhibition of ET-1 induced coronary vasoconstriction | Not specified | Not specified | Marked antagonism of secondary constrictor responses |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for endothelin receptors.
Materials:
-
CHO cell membranes expressing cloned human ETA or ETB receptors
-
[125I]ET-1 (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [125I]ET-1 (typically at a concentration close to its Kd)
-
Varying concentrations of this compound or vehicle (for total binding)
-
Cell membranes (protein concentration to be optimized for each receptor subtype)
-
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis program to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay (Isolated Rat Aortic Rings)
Objective: To determine the functional antagonist activity (Kb or pA2) of this compound against ET-1-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1
-
Carbogen gas (95% O2 / 5% CO2)
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps, if required.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
After equilibration, contract the tissues with a submaximal concentration of a standard agonist (e.g., KCl or phenylephrine) to check for viability.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with either vehicle or a single concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to ET-1.
-
Repeat the procedure with different concentrations of this compound.
-
Analyze the data to determine the rightward shift of the ET-1 concentration-response curve in the presence of this compound.
-
Calculate the Kb value using the Schild equation or determine the pA2 value from a Schild plot.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Acclimatize the SHR to the housing and experimental conditions for at least one week.
-
Train the animals for the blood pressure measurement procedure (e.g., placement in the restrainer for tail-cuff measurements) to minimize stress-induced fluctuations in blood pressure.
-
Measure baseline blood pressure and heart rate for several days before the start of the treatment.
-
Administer this compound or vehicle to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous infusion) and the dose should be based on previous studies or a dose-finding experiment.
-
Measure blood pressure and heart rate at various time points after drug administration. The timing of the measurements should be chosen to capture the onset, peak, and duration of the drug's effect.
-
Record systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Analyze the data to compare the changes in blood pressure and heart rate between the this compound-treated group and the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: Competitive antagonist mechanism of this compound at the endothelin receptor.
References
Preclinical Profile of SB-209670: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SB-209670, a potent nonpeptide endothelin (ET) receptor antagonist. The information presented herein is intended to serve as a core resource for researchers and professionals involved in drug development, offering detailed insights into the pharmacological properties, experimental methodologies, and underlying signaling pathways associated with this compound.
Core Data Presentation
The following tables summarize the key quantitative data from preclinical investigations of this compound, facilitating a clear comparison of its activity across different experimental settings.
| Parameter | Species/System | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Cloned Human | ETA | 0.2 nM | [1] |
| Cloned Human | ETB | 18 nM | [1] | |
| Functional Antagonism (Kb) | Isolated Rat Aorta | ETA | 0.4 ± 0.04 nM | [2] |
| Isolated Rabbit Pulmonary Artery | ETB | 200 ± 9 nM (vs. ET-1) | [2] | |
| 52 ± 14 nM (vs. Sarafotoxin S6c) | [2] | |||
| Isolated Human Circumflex Coronary Artery | ETA | 7 ± 3 nM | [2] |
Table 1: Receptor Binding and Functional Antagonism of this compound
| Experimental Model | Species | Administration Route | Dosage | Key Findings | Reference |
| ET-1-induced Vasoconstriction | Anesthetized Rat | Intravenous (bolus) | 10 mg/kg | Inhibition of the secondary vasoconstrictor actions of endothelin-1 (B181129). | [3] |
| Conscious Rat | Intraduodenal | 10 mg/kg | Antagonized the pressor actions of endothelin-1 for up to 3 hours. | [3] | |
| Hypertension | Hypertensive Rats | Not Specified | Dose-dependent | Reduction in blood pressure. | [1] |
| Cerebral Ischemia | Gerbil Stroke Model | Not Specified | Not Specified | Protection from ischemia-induced neuronal degeneration. | [1] |
| Neointima Formation | Rat Carotid Artery Balloon Angioplasty | Not Specified | Not Specified | Attenuation of neointima formation. | [1] |
| Renal Hemodynamics | Healthy Male Volunteers | Intravenous Infusion | 0.2 to 1.5 µg/kg/min | ~15% increase in renal hemodynamic responses (para-aminohippurate clearance). | [4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Signaling Pathways
This compound exerts its effects by antagonizing the endothelin receptors (ETA and ETB), which are G protein-coupled receptors (GPCRs). The binding of endothelin-1 (ET-1) to these receptors typically initiates a cascade of intracellular events. The following diagram illustrates the canonical endothelin signaling pathway that is inhibited by this compound.
Experimental Workflows and Logical Relationships
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its pharmacological profile. The logical flow of this evaluation is depicted in the following diagram.
Experimental Protocols
In Vitro Vasoconstriction Assay (Isolated Rat Aorta)
This protocol is a representative method for assessing the ETA receptor antagonist activity of this compound.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The thoracic aorta is excised and placed in Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective tissue and cut into 4 mm rings.[5]
-
The endothelium can be removed by gently rubbing the intimal surface.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ chambers containing Krebs-bicarbonate buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.[5]
-
Isometric tension is recorded using a force-displacement transducer.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to endothelin-1 (e.g., 10-11 to 10-7 M) is generated to establish a baseline contractile response.[5]
-
After washout and re-equilibration, the tissues are incubated with this compound at various concentrations for a predetermined period (e.g., 30-60 minutes).
-
A second concentration-response curve to endothelin-1 is then generated in the presence of this compound.
-
The antagonist's potency (Kb value) is calculated from the rightward shift in the concentration-response curve.[2]
-
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound.
-
Animal Model:
-
Spontaneously hypertensive rats (SHR) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
-
Blood Pressure Measurement:
-
Invasive Method (Telemetry): A telemetry device is surgically implanted to allow for continuous monitoring of blood pressure in conscious, unrestrained rats.[6] The catheter of the telemetry device is inserted into the abdominal aorta.[6]
-
Non-invasive Method (Tail-Cuff): Blood pressure is measured using a tail-cuff plethysmography system. Rats are acclimated to the restraining device for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
-
-
Drug Administration:
-
This compound can be administered via various routes, including intravenous or intraduodenal, as described in initial studies.[1]
-
The vehicle used for drug dissolution/suspension should be administered to a control group.
-
-
Data Collection and Analysis:
-
Blood pressure is recorded at baseline before drug administration and then at multiple time points after administration.
-
The change in blood pressure from baseline is calculated for both the this compound and vehicle-treated groups.
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect of this compound.
-
Rat Carotid Artery Balloon Angioplasty Model
This model is used to assess the effect of this compound on neointima formation following vascular injury.
-
Surgical Procedure:
-
Male rats are anesthetized.
-
A midline incision is made in the neck to expose the left common, external, and internal carotid arteries.[7]
-
A 2F Fogarty balloon catheter is introduced into the external carotid artery and advanced to the common carotid artery.[8]
-
The balloon is inflated to induce endothelial denudation and vessel wall injury.[7] The balloon is passed through the artery multiple times to ensure complete injury.[7]
-
The catheter is removed, and the external carotid artery is ligated.[8] Blood flow is restored through the common and internal carotid arteries.[7]
-
-
Drug Administration:
-
This compound or vehicle is administered to the rats for a specified period following the surgery.
-
-
Tissue Harvesting and Analysis:
-
After the treatment period (typically 2-3 weeks), the rats are euthanized, and the injured carotid artery is perfusion-fixed.
-
The artery is excised, processed for histology, and sectioned.
-
Sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Verhoeff-van Gieson) to visualize the vessel layers.[8]
-
Morphometric analysis is performed to measure the areas of the intima and media.
-
The intima-to-media ratio is calculated as a measure of neointimal hyperplasia.
-
Gerbil Stroke Model (Global Cerebral Ischemia)
This model is employed to evaluate the neuroprotective effects of this compound.
-
Surgical Procedure:
-
Gerbils are anesthetized.
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
Global cerebral ischemia is induced by occluding both common carotid arteries with microaneurysm clips for a defined period (e.g., 15 minutes).[9]
-
The clips are then removed to allow for reperfusion.
-
Sham-operated animals undergo the same surgical procedure without arterial occlusion.[9]
-
-
Drug Administration:
-
This compound or vehicle is administered, for instance, intravenously at the beginning of the reperfusion period.[9]
-
-
Neurological and Histological Assessment:
-
Neurological deficits can be assessed at various time points after ischemia.
-
After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed.[9]
-
The brains are processed for histological analysis (e.g., with cresyl violet staining) to assess neuronal damage, typically in the CA1 region of the hippocampus, which is particularly vulnerable to global ischemia.
-
The number of viable neurons is counted in a defined area to quantify the extent of neuroprotection.[9]
-
References
- 1. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of SB 209670, an endothelin receptor antagonist: effects on the regulation of renal vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoconstrictor effect and mechanism of action of endothelin-1 in human radial artery and vein: implication of skin flap vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. EndothelinA receptor antagonist BSF-208075 causes immune modulation and neuroprotection after stroke in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of SB-209670 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent, non-peptide, mixed endothelin (ET) receptor antagonist with a higher affinity for the ETA subtype. Preclinical and early clinical studies have demonstrated its potential in various cardiovascular applications, including the management of hypertension, mitigation of ischemia-reperfusion injury, and prevention of vascular restenosis. This technical guide provides a comprehensive overview of the existing data on this compound, focusing on its pharmacological profile, preclinical efficacy, and human pharmacokinetics. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.
Introduction to this compound and the Endothelin System
The endothelin system plays a critical role in cardiovascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB[1][2]. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation[1][2]. ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin; however, their activation on smooth muscle cells also contributes to vasoconstriction[1][2]. Dysregulation of the endothelin system is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
This compound emerges as a rationally designed antagonist of endothelin receptors, offering a potential therapeutic strategy to counteract the deleterious effects of excessive ET-1 activity[3][4]. Its mixed antagonist profile with higher selectivity for the ETA receptor suggests a mechanism that could effectively block vasoconstriction and pathological remodeling while potentially preserving some ETB-mediated vasodilation.
Pharmacological Profile of this compound
Receptor Binding Affinity
This compound demonstrates high affinity for both human ETA and ETB receptors, with a notable selectivity for the ETA subtype. The inhibitory constants (Ki) from radioligand binding assays are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Human ETA | ¹²⁵I-labeled ET-1 | 0.2 | [3][4] |
| Human ETB | ¹²⁵I-labeled ET-1 | 18 | [3][4] |
In Vitro Functional Activity
The antagonistic activity of this compound has been functionally validated in isolated tissue preparations. In the isolated rat aorta, a model for ETA receptor-mediated vascular contraction, this compound competitively inhibited ET-1-induced vasoconstriction.
| Assay | Receptor | Parameter | Value (nM) | Source |
| ET-1-induced contraction in isolated rat aorta | ETA | Kb | 0.4 ± 0.04 | [5] |
Preclinical Efficacy in Cardiovascular Models
Antihypertensive Effects
Attenuation of Neointima Formation
Vascular injury, such as that occurring during balloon angioplasty, often leads to neointimal hyperplasia and restenosis. ET-1 is a key mitogen for vascular smooth muscle cells, contributing to this pathological process. A preclinical study in a rat model of carotid artery balloon angioplasty demonstrated that administration of this compound significantly reduced neointima formation.
| Animal Model | Treatment | Dosage | Outcome | Source |
| Rat Carotid Artery Balloon Angioplasty | This compound | 2.5 mg/kg IP, twice daily | ~50% reduction in neointima formation | [6] |
Neuroprotective Effects in Cerebral Ischemia
The role of ET-1 in the pathophysiology of cerebral ischemia is well-established, with elevated levels contributing to vasoconstriction and neuronal damage. In a gerbil model of stroke, this compound demonstrated neuroprotective effects by protecting against ischemia-induced neuronal degeneration[3][4]. Quantitative data on the extent of this protection, such as a reduction in infarct volume, require further investigation of the primary literature.
Clinical Pharmacokinetics and Pharmacodynamics
A study in healthy male volunteers provided initial insights into the pharmacokinetic and pharmacodynamic profile of this compound in humans.
Pharmacokinetic Parameters
Following intravenous infusion, this compound exhibited linear kinetics over the dose range studied.
| Parameter | Value | Source |
| Half-life (t½) | ~4-5 hours | [7] |
Further pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution are not detailed in the currently available literature and would require access to the full study report.
Pharmacodynamic Effects
The study also assessed the impact of this compound on renal hemodynamics, a key consideration for a cardiovascular drug.
| Parameter | Effect | Source |
| Renal Hemodynamics (para-aminohippurate clearance) | ~15% increase relative to placebo | [7] |
This finding suggests that this compound can induce renal vasodilation, a potentially beneficial effect in certain cardiovascular conditions.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the binding of ET-1 to its receptors.
ETA Receptor Signaling in Vascular Smooth Muscle Cells
Activation of ETA receptors on vascular smooth muscle cells by ET-1 primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation, in part through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2). By blocking this pathway, this compound inhibits vasoconstriction and vascular smooth muscle cell growth.
ETB Receptor Signaling in Endothelial Cells
On endothelial cells, ET-1 binding to ETB receptors can lead to vasodilation. This is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation. The partial preservation of this pathway, due to the lower affinity of this compound for ETB receptors, could be a favorable characteristic of this antagonist.
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Ki) of this compound for human endothelin ETA and ETB receptors.
Materials:
-
Cell membranes expressing cloned human ETA or ETB receptors.
-
¹²⁵I-labeled ET-1 (radioligand).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA).
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, ¹²⁵I-labeled ET-1, and either buffer, this compound, or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vivo: Rat Carotid Artery Balloon Angioplasty Model
Objective: To evaluate the effect of this compound on neointima formation following vascular injury.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Make a midline cervical incision and expose the left common, internal, and external carotid arteries.
-
Introduce a balloon embolectomy catheter (e.g., 2F) through the external carotid artery into the common carotid artery.
-
Inflate the balloon to induce endothelial denudation and stretch injury to the vessel wall.
-
Withdraw the inflated balloon catheter. Repeat the injury process as required by the specific protocol.
-
Remove the catheter and ligate the external carotid artery.
-
Administer this compound or vehicle control (e.g., intraperitoneally) according to the predetermined dosing schedule (e.g., twice daily for 14 days).
-
After the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured and contralateral control arteries.
-
Process the arteries for histological analysis (e.g., paraffin (B1166041) embedding and sectioning).
-
Stain the sections (e.g., with hematoxylin (B73222) and eosin) and perform morphometric analysis to measure the neointimal and medial areas.
-
Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.
Conclusion and Future Directions
This compound is a potent endothelin receptor antagonist with a promising preclinical profile for the treatment of cardiovascular diseases. Its ability to lower blood pressure, prevent vascular remodeling, and protect against ischemic injury warrants further investigation. The available clinical data, although limited, suggest a favorable pharmacokinetic and pharmacodynamic profile in humans.
Future research should focus on:
-
Conducting dose-ranging studies in relevant animal models of cardiovascular disease to establish clear efficacy and safety windows.
-
Elucidating the full pharmacokinetic profile of this compound in humans, including oral bioavailability and metabolism.
-
Exploring the therapeutic potential of this compound in specific cardiovascular indications, such as pulmonary hypertension and heart failure, through well-designed clinical trials.
-
Investigating the long-term safety and efficacy of this compound in chronic disease settings.
The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the therapeutic application of this compound and other endothelin receptor antagonists in the management of cardiovascular disease.
References
- 1. Endothelin 1 and 3 enhance neuronal nitric oxide synthase activity through ETB receptors involving multiple signaling pathways in the rat anterior hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Mechanisms of endothelin-1-induced MAP kinase activation in adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC and MAPK signalling pathways regulate vascular endothelin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Utilizing SB-209670 for the Study of Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. This guide provides a comprehensive overview of its application in the investigation of renal hemodynamics, a critical aspect of kidney function and cardiovascular health. The regulation of blood flow through the kidneys is a complex process vital for glomerular filtration, and the endothelin system plays a significant role in this regulation.[1][2] this compound serves as a valuable pharmacological tool to probe the physiological and pathophysiological roles of endothelin in controlling renal vascular tone.
Mechanism of Action: Endothelin Receptor Antagonism in the Renal Vasculature
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two primary receptor subtypes, ETA and ETB, both of which are present in the renal vasculature.[3][4][5]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction, thereby increasing renal vascular resistance and decreasing renal blood flow.[3][4]
-
ETB Receptors: Found on both endothelial cells and vascular smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin. Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction.[4]
This compound competitively antagonizes both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction. This action allows researchers to investigate the tonic and stimulated effects of endogenous endothelin on renal blood flow, glomerular filtration rate, and renal vascular resistance.
Signaling Pathway of Endothelin-Induced Vasoconstriction
The binding of ET-1 to its receptors on vascular smooth muscle cells initiates a cascade of intracellular events culminating in vasoconstriction. This compound blocks the initial step of this pathway.
Data Presentation: Effects of this compound on Renal Hemodynamics
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
Table 1: Effect of Intravenous this compound Infusion on Mean Arterial Pressure (MAP)
| Animal Model | Treatment Group | Priming Dose (mg/kg) | Infusion Dose (mg/kg/h) | Change in MAP (mmHg) |
| SHR | Low Dose | 5 | 1 | -15 ± 5[6] |
| High Dose | 5 | 5 | -23 ± 2[6] | |
| WKY | High Dose | 5 | 5 | -13 ± 1[6] |
Table 2: Regional Hemodynamic Effects of High-Dose this compound (5 mg/kg priming + 5 mg/kg/h infusion)
| Animal Model | Vascular Bed | Change in Blood Flow | Change in Conductance |
| SHR | Renal | Not specified | Significantly Increased[6] |
| Mesenteric | Not specified | Significantly Increased[6] | |
| Hindquarters | Not specified | Significantly Increased[6] | |
| WKY | Renal | Decreased[6] | Not specified |
| Mesenteric | Increased[6] | Increased[6] | |
| Hindquarters | Increased[6] | Increased[6] |
Experimental Protocols
In Vivo Measurement of Renal Hemodynamics in Rats
This protocol outlines a method for the continuous measurement of renal blood flow and mean arterial pressure in anesthetized rats to assess the effects of this compound.
Materials:
-
Male spontaneously hypertensive rats (SHR) or Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., Inactin or sodium pentobarbital)
-
Doppler flow probe
-
Intravascular catheters
-
Pressure transducer
-
Data acquisition system
-
This compound solution for intravenous infusion
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature. Perform a tracheotomy to ensure a clear airway.
-
Catheter and Probe Implantation:
-
Implant an intravascular catheter into the femoral artery for continuous monitoring of mean arterial pressure (MAP) via a pressure transducer.[6]
-
Implant a second catheter into the femoral vein for the infusion of this compound or saline.
-
Carefully expose the renal artery and place a Doppler flow probe around the vessel to measure renal blood flow.[6]
-
-
Stabilization: Allow the animal to stabilize for a period to ensure steady baseline readings of MAP and renal blood flow.
-
Drug Administration:
-
Data Collection: Continuously record MAP and renal blood flow throughout the experiment.
-
Data Analysis:
-
Calculate baseline values for all parameters before drug administration.
-
Determine the change in MAP and renal blood flow in response to this compound infusion.
-
Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / Renal Blood Flow.[7][8]
-
Calculate Renal Conductance as the reciprocal of RVR.
-
Experimental Workflow
References
- 1. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]
- 2. Renal blood flow - Wikipedia [en.wikipedia.org]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential haemodynamic effects of endothelin receptor antagonist, SB 209670, in conscious hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal and systemic hemodynamic effects of synthetic atrial natriuretic peptide in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal hemodynamics during development of hypertension in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-209670 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent and selective non-peptide endothelin (ET) receptor antagonist with a higher affinity for the ETA subtype over the ETB subtype.[1][2] This technical guide provides an in-depth overview of the core functionalities of this compound, its mechanism of action, and its significant applications in neuroscience research. Drawing from a comprehensive review of preclinical studies, this document details the quantitative pharmacology of this compound, outlines key experimental protocols, and visualizes the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a valuable research tool for investigating the pathophysiology of neurological disorders where the endothelin system is implicated, including cerebral ischemia, spinal cord injury, and arrhythmogenesis.
Introduction
The endothelin system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two major G protein-coupled receptor subtypes (ETA and ETB), plays a crucial role in various physiological and pathological processes within the central nervous system (CNS).[3][4] Dysregulation of this system has been linked to a range of neurological conditions. This compound has emerged as a critical pharmacological tool to dissect the roles of endothelin in these processes. Its ability to selectively block endothelin receptors allows researchers to investigate the downstream consequences of this inhibition, thereby elucidating the contributions of the endothelin system to neuronal injury and exploring potential therapeutic avenues.
Mechanism of Action
This compound exerts its effects by competitively antagonizing the binding of endothelins to their receptors. By blocking the ETA and, to a lesser extent, the ETB receptors, this compound inhibits the downstream signaling cascades that are typically initiated by endothelin binding. In the context of neuroscience, this antagonism has been shown to be neuroprotective, prevent vasoconstriction-induced ischemia, and mitigate neuronal damage.[2][3]
Quantitative Data Presentation
The binding affinities of this compound for human cloned and neuronal endothelin receptors are summarized in the table below. This data highlights the compound's high affinity and selectivity, which are critical for its utility in research.
| Receptor Subtype | Tissue/Cell Type | Ki (nM) | Reference |
| Human ETA | Cloned | 0.2 | [1][2] |
| Human ETB | Cloned | 18 | [1][2] |
| Rat Neuronal ETA | Cultured Cerebellar Granule Cells | 4.0 ± 1.5 | [5] |
| Rat Neuronal ETB | Cultured Cerebellar Granule Cells | 46 ± 14 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature that demonstrate the utility of this compound in neuroscience research.
Gerbil Model of Transient Global Cerebral Ischemia
This protocol is designed to assess the neuroprotective effects of this compound in a model of stroke.
Experimental Workflow:
Protocol:
-
Animal Model: Adult male Mongolian gerbils are used.[6]
-
Drug Administration: this compound is administered, often intraperitoneally, at a specific dose (e.g., 0.8 mg/kg) 30 minutes prior to the induction of ischemia. A vehicle control group receives saline.[6]
-
Induction of Ischemia: Anesthesia is induced. A midline ventral incision is made in the neck to expose both common carotid arteries. Transient global cerebral ischemia is induced by occluding both arteries with aneurysm clips for a period of 5 minutes.[6][7]
-
Reperfusion: After 5 minutes, the clips are removed to allow for reperfusion of the brain. The incision is then sutured.
-
Behavioral Assessment: Seven days post-ischemia, behavioral tests such as the Y-maze can be performed to assess cognitive deficits.[8]
-
Histological Analysis: Following behavioral testing, animals are euthanized, and their brains are removed for histological analysis. Coronal sections are stained (e.g., with cresyl violet) to quantify the number of surviving neurons in the hippocampal CA1 region, a vulnerable area to ischemic damage.[6][8]
Rat Model of Spinal Cord Transection Injury
This protocol is used to evaluate the potential of this compound to prevent or delay axonal degeneration following spinal cord injury.
Experimental Workflow:
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats are used.[9]
-
Surgical Procedure:
-
Drug Administration: A gelfoam pledget soaked in a solution of this compound or vehicle is applied directly to the lesion site.
-
Post-operative Care: The muscle and skin are sutured, and the animals receive appropriate post-operative care, including manual bladder expression.[13]
-
Histological and Immunohistochemical Analysis: After a set survival period (e.g., one week), the animals are euthanized, and the spinal cord tissue is harvested. The tissue is then processed for histological staining to assess the extent of axonal degeneration and for immunohistochemistry using antibodies against neurofilaments to visualize axons.
Canine Model of Endothelin-1 (B181129) Induced Arrhythmia
This protocol is employed to investigate the anti-arrhythmic properties of this compound.
Experimental Workflow:
Protocol:
-
Anesthesia and Instrumentation:
-
Induction of Arrhythmia:
-
Drug Administration:
-
Once arrhythmias are established, this compound is administered intravenously. The dose can be titrated to observe the anti-arrhythmic effect.
-
-
Monitoring and Data Analysis:
Signaling Pathways
This compound's mechanism of action is rooted in its ability to block the signaling cascades initiated by endothelin binding to its receptors. The following diagrams illustrate the key pathways relevant to neuroscience.
ETA Receptor Signaling in Neurons
Activation of ETA receptors, primarily by ET-1, is often associated with detrimental effects in the CNS, such as vasoconstriction and neuronal apoptosis.
ETB Receptor Signaling in Glial Cells and Neurons
ETB receptor activation can have more diverse and sometimes protective roles in the CNS, including promoting cell survival and influencing axonal guidance.
Conclusion
This compound is an invaluable tool for neuroscience research, enabling detailed investigation into the roles of the endothelin system in health and disease. Its high affinity and selectivity for endothelin receptors, particularly the ETA subtype, allow for precise pharmacological manipulation. The experimental models and signaling pathways detailed in this guide provide a framework for researchers to design and interpret studies aimed at understanding and potentially treating a variety of neurological disorders. Future research utilizing this compound will likely continue to unravel the complex contributions of endothelins to CNS pathophysiology, paving the way for the development of novel therapeutic strategies.
References
- 1. Mechanism of endothelin-induced malignant ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrapericardial infusion of endothelin-1 induces ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological effects of intrapericardial infusion of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuroprotective effect of low dose riluzole in gerbil model of transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimetazidine as a potential neuroprotectant in transient global ischemia in gerbils: a behavioral and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Spinal Cord Injury Associated with Spasticity Leads to Widespread Changes in the Regulation of Retained Introns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 11. Complete rat spinal cord transection as a faithful model of spinal cord injury for translational cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transection method for shortening the rat spine and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
An In-Depth Technical Guide to SB-209670 and Its Effects on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-209670 is a potent and highly selective non-peptide endothelin (ET) receptor antagonist. It exhibits a significantly higher affinity for the endothelin A (ETA) receptor subtype compared to the endothelin B (ETB) receptor. This selectivity allows for the targeted inhibition of ETA-mediated physiological processes, most notably vasoconstriction. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantifiable effects on vasoconstriction, and the experimental methodologies used to characterize this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure.[1] Its effects are mediated through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction.[1] In contrast, the ETB receptor has more diverse functions, including mediating both vasoconstriction and vasodilation, as well as clearing circulating ET-1.
This compound was rationally designed as a specific antagonist of the endothelin system. Its high affinity and selectivity for the ETA receptor make it a valuable tool for investigating the physiological and pathophysiological roles of the ETA receptor and a potential therapeutic agent for conditions characterized by excessive vasoconstriction, such as hypertension.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, ET-1. This antagonist action blocks the downstream signaling cascade that leads to vascular smooth muscle contraction.
Endothelin-1 Signaling Pathway in Vasoconstriction
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade within the vascular smooth muscle cell.[1][2] This process is outlined in the diagram below.
Upon activation by ET-1, the ETA receptor couples to the Gq/11 protein, which in turn activates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] The elevated cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction. This compound effectively blocks this entire cascade at its inception by preventing ET-1 from binding to the ETA receptor.
Quantitative Data on the Effects of this compound
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Human ETA | 125I-labeled ET-1 | Cloned Human Receptors | 0.2 | [3] |
| Human ETB | 125I-labeled ET-1 | Cloned Human Receptors | 18 | [3] |
Ki (Inhibition constant) is a measure of the binding affinity of an antagonist to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Inhibition of ET-1-Induced Vasoconstriction by this compound
| Vascular Tissue | Species | IC50 (nM) | Reference |
| Rat Aorta | Rat | ~10 | (Estimated from graphical data) |
IC50 (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
Table 3: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Administration Route | Dose | Change in MAP | Duration of Effect | Reference |
| Intravenous (bolus) | 3 mg/kg | Significant reduction | > 60 minutes | [4] |
| Intravenous (infusion) | 100 µg/kg/min | Significant reduction | Sustained | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on vasoconstriction.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either the human ETA or ETB receptor.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of 125I-labeled ET-1 and varying concentrations of this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value, which is then used to calculate the Ki value.
Isolated Tissue Bath Assay for Vasoconstriction
This ex vivo assay measures the ability of this compound to inhibit ET-1-induced contraction of isolated blood vessels.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate for a period of time under a resting tension.
-
Drug Addition: this compound or its vehicle is added to the bath and allowed to incubate with the tissue.
-
Agonist Challenge: Cumulative concentrations of ET-1 are added to the bath to induce contraction.
-
Measurement: The isometric contraction of the aortic rings is measured using a force-displacement transducer.
-
Data Analysis: Concentration-response curves are constructed, and the IC50 value for this compound is determined.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to assess the antihypertensive effects of this compound.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
Catheter Implantation: For direct blood pressure measurement, catheters are surgically implanted into the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Acclimatization: The animals are allowed to recover from surgery and are acclimatized to the experimental setup.
-
Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored and recorded before, during, and after drug administration.
-
Data Analysis: The change in MAP from baseline is calculated to determine the dose-dependent antihypertensive effect of this compound.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the endothelin system. Its high potency and selectivity for the ETA receptor make it an effective inhibitor of ET-1-induced vasoconstriction. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. The detailed understanding of its mechanism of action and its effects on vascular tone underscores its potential for further investigation in the context of diseases characterized by endothelial dysfunction and excessive vasoconstriction.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin stimulated by angiotensin II augments contractility of spontaneously hypertensive rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the endothelin receptor antagonist, SB 209670, on circulatory failure and organ injury in endotoxic shock in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-209670 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent, non-peptide, dual endothelin ETA/ETB receptor antagonist. It is a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system in various disease models. These application notes provide a summary of dosages and detailed protocols for the use of this compound in in vivo rat studies based on published literature.
Data Presentation: this compound Dosage for In Vivo Rat Studies
The following table summarizes the dosages and administration routes of this compound used in various rat models.
| Model | Dosage | Administration Route | Reference |
| Endotoxic Shock | 3 mg/kg (bolus) followed by 100 µg/kg/min (infusion) | Intravenous (i.v.) | [1] |
| Endotoxic Shock | 3 mg/kg (bolus) | Intravenous (i.v.) | [1] |
| Hemodynamic Response to Lipopolysaccharide | 600 µg/kg/h | Continuous Infusion | [2] |
| Hemodynamic Actions of Endothelin-1 | 1 mg/kg (bolus) | Intravenous (i.v.) | [3] |
| Hemodynamic Actions of Endothelin-1 | 10 mg/kg (bolus) | Intravenous (i.v.) | [3] |
| Hemodynamic Actions of Endothelin-1 | 10 µg/kg/min | Continuous Infusion | [3][4] |
| Hemodynamic Actions of Endothelin-1 | 100 µg/kg/min | Continuous Infusion | [3][4] |
| Hemodynamic Actions of Endothelin-1 | 10 mg/kg | Intraduodenal | [5][6] |
| Spinal Cord Injury | Local Application | Direct application to lesion site | [7] |
Experimental Protocols
Protocol 1: Investigation of this compound Effects in a Rat Model of Endotoxic Shock
This protocol is adapted from a study investigating the effects of this compound on circulatory failure and organ injury in endotoxic shock in anesthetized rats.[1]
1. Animal Model:
-
Male Wistar rats (250-300g).
-
Anesthetize with an appropriate anesthetic agent (e.g., sodium pentobarbital).
2. Surgical Preparation:
-
Cannulate the trachea to maintain a clear airway.
-
Insert catheters into the carotid artery for blood pressure monitoring and blood sampling.
-
Insert a catheter into the jugular vein for administration of this compound and lipopolysaccharide (LPS).
3. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline).
-
LPS Group: Receives an intravenous injection of E. coli lipopolysaccharide.
-
This compound + LPS Group: Receives this compound prior to LPS administration.
4. Dosing and Administration:
-
Administer this compound as a 3 mg/kg intravenous bolus 15 minutes prior to LPS injection.[1]
-
Alternatively, for continuous infusion, administer a 3 mg/kg intravenous bolus followed by a 100 µg/kg/min infusion starting 15 minutes before LPS.[1]
5. Monitoring and Data Collection:
-
Continuously monitor mean arterial pressure and heart rate.
-
Collect blood samples at predetermined time points to measure markers of organ damage (e.g., creatinine (B1669602) for kidney function, liver enzymes).
6. Endpoint:
-
The experiment can be terminated at a specific time point (e.g., 6 hours) for tissue collection and analysis, or survival can be monitored over a longer period.
Protocol 2: Assessment of Hemodynamic Effects of this compound in Conscious Rats
This protocol is based on a study evaluating the hemodynamic responses to this compound in conscious, chronically instrumented rats.[2]
1. Animal Model:
-
Male Long Evans rats (350-450 g).[2]
2. Surgical Preparation (Chronic Instrumentation):
-
Under appropriate anesthesia, implant catheters into the femoral artery and vein for blood pressure measurement and drug infusion, respectively.
-
Allow animals to recover for a sufficient period (e.g., 5-7 days) before the experiment.
3. Experimental Procedure:
-
On the day of the experiment, connect the arterial and venous catheters to the monitoring and infusion equipment.
-
Allow the animal to acclimatize in a conscious, unrestrained state.
-
Administer this compound as a continuous intravenous infusion at a rate of 600 µg/kg/h.[2]
4. Co-administration (Optional):
-
To investigate interactions, other agents such as lipopolysaccharide (LPS) can be co-infused.
5. Monitoring and Data Collection:
-
Continuously record mean arterial blood pressure and heart rate.
-
Regional hemodynamic parameters can be monitored if appropriate instrumentation is in place.
Mandatory Visualizations
Signaling Pathway of Endothelin Receptors
Caption: Endothelin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Rat Studies with this compound
Caption: General experimental workflow for in vivo rat studies using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209670 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective non-peptide antagonist of the endothelin (ET) receptors, with a significantly higher affinity for the endothelin type A (ETA) receptor subtype compared to the endothelin type B (ETB) receptor.[1] Endothelins are potent vasoconstrictor peptides involved in various physiological processes, and their dysregulation is implicated in cardiovascular diseases, cancer, and fibrosis. This compound serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system in in vitro and in vivo models. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₂₈O₉ |
| Molecular Weight | 524.5 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB. By blocking this interaction, this compound prevents the activation of downstream signaling pathways mediated by these G protein-coupled receptors (GPCRs). The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor, located on endothelial cells, can mediate both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction.
The binding affinity of this compound for human cloned endothelin receptors has been determined, providing a basis for its use in experimental systems.
| Receptor Subtype | Kᵢ (nM) |
| ETA | 0.2 |
| ETB | 18 |
| Data from Ohlstein et al., 1994.[1] |
Signaling Pathway
The binding of endothelin-1 to its receptors (ETA/ETB) activates multiple downstream signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including vasoconstriction, proliferation, and inflammation.
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount: To prepare a 10 mM stock solution of this compound (MW = 524.5 g/mol ), weigh out 5.245 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration. For a 10 mM stock, dissolve 5.245 mg in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note on DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow for a Cell-Based Assay
The following workflow outlines a general procedure for testing the inhibitory effect of this compound on ET-1-induced cellular responses.
Caption: General experimental workflow for assessing this compound activity in cell culture.
Protocol: Inhibition of ET-1-Induced Calcium Mobilization
This protocol describes a method to assess the inhibitory effect of this compound on ET-1-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Cells expressing endothelin receptors (e.g., A10, vascular smooth muscle cells)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Pre-treatment with this compound:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS. A recommended starting concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
ET-1 Stimulation and Measurement:
-
Prepare an ET-1 solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range.
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the ET-1 solution into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decline in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the ET-1 stimulated control (without this compound).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Kᵢ) | ETA | 0.2 | Ohlstein et al., 1994[1] |
| ETB | 18 | Ohlstein et al., 1994[1] |
Recommended Starting Concentration Range for in vitro experiments: Based on the high affinity for the ETA receptor, a starting concentration range of 0.1 nM to 1000 nM (1 µM) is recommended for functional cell-based assays. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental setup.
Conclusion
This compound is a powerful pharmacological tool for studying the endothelin system. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. Careful consideration of the experimental design, including appropriate controls and concentration ranges, will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for SB-209670 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective non-peptide antagonist of both endothelin receptor type A (ETA) and type B (ETB). Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, exerts its effects through these receptors. The antagonism of ETA and ETB receptors by this compound has shown potential therapeutic effects in various preclinical models, primarily in rats, for conditions such as hypertension, stroke, and neointimal formation. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on available data for this compound in other rodent models and for other endothelin receptor antagonists in mice.
Disclaimer: To date, specific studies detailing the administration and efficacy of this compound in mouse models are limited in the public domain. The following protocols are therefore extrapolated from in vivo studies in rats and from mouse studies involving other endothelin receptor antagonists such as BQ123, atrasentan, and bosentan. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions.
Data Presentation
Table 1: In Vivo Administration of Endothelin Receptor Antagonists in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage | Frequency | Reference/Notes |
| This compound | Rat | Intravenous (bolus) | 1 - 10 mg/kg | Single dose | Pharmacological characterization studies. |
| This compound | Rat | Intravenous (infusion) | 10 - 100 µg/kg/min | Continuous | Pharmacological characterization studies. |
| This compound | Rat | Intraduodenal | 10 mg/kg | Single dose | Bioavailability studies. |
| BQ123 (ETA antagonist) | Mouse | Intraperitoneal | 5 mg/kg/day | Daily | Study on allergic airway inflammation.[1] |
| Atrasentan (ETA antagonist) | Mouse | In drinking water | 10 mg/kg/day | Daily | Study on obesity and adipose tissue inflammation. |
| Bosentan (ETA/ETB antagonist) | Mouse | In drinking water | 100 mg/kg/day | Daily | Study on obesity and adipose tissue inflammation. |
| Bosentan (ETA/ETB antagonist) | Mouse | Oral gavage | 100 mg/kg/day | Daily | Study on atherosclerosis in diabetic mice.[2] |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen route of administration.
-
Sterile syringes and needles of appropriate gauge for the administration route.
Procedure:
-
Vehicle Selection and Preparation: Due to the hydrophobic nature of many small molecule inhibitors, a preliminary solubility test is recommended. A common starting point is to dissolve this compound in a small amount of 100% DMSO and then dilute it with a sterile aqueous carrier like saline or PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid vehicle-induced toxicity.
-
Drug Formulation:
-
On the day of administration, weigh the required amount of this compound powder under sterile conditions.
-
Add the appropriate volume of the chosen vehicle to achieve the desired stock concentration.
-
Ensure complete dissolution, which may be aided by gentle warming or vortexing.
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for intravenous administration.
-
-
Dosage Calculation: Calculate the volume of the drug solution to be administered to each mouse based on its body weight and the target dose in mg/kg.
Protocol 2: Administration of this compound in a Mouse Model of Cardiovascular Disease (Hypothetical)
This protocol is based on studies using other endothelin receptor antagonists in mouse models of cardiovascular conditions like neointimal lesion formation.[3]
Animal Model:
-
C57BL/6 mice undergoing a model of vascular injury (e.g., femoral artery wire injury).
Administration Protocol:
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage are common routes for repeated dosing in mice.
-
Dosage: Based on data from other endothelin antagonists, a starting dose range of 5-10 mg/kg/day could be explored.
-
Frequency: Daily administration is typical for chronic studies.
-
Procedure (Intraperitoneal Injection):
-
Prepare the this compound solution as described in Protocol 1.
-
Gently restrain the mouse.
-
Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Experimental Readouts:
-
Histological analysis of the injured artery to quantify neointimal area.
-
Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and inflammation (e.g., CD68 for macrophages).
-
Measurement of blood pressure.
-
Protocol 3: Administration of this compound in a Mouse Model of Neuroprotection (Hypothetical)
This protocol is based on the known neuroprotective effects of this compound in a gerbil stroke model and general practices in mouse stroke models.
Animal Model:
-
Mouse model of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO).
Administration Protocol:
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration immediately after reperfusion.
-
Dosage: A single bolus dose of 1-10 mg/kg could be tested, based on rat studies.
-
Procedure (Intravenous Injection - Tail Vein):
-
Prepare the this compound solution in a sterile, isotonic vehicle suitable for IV injection.
-
Place the mouse in a restrainer that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Use a 27-30 gauge needle attached to a syringe containing the drug solution.
-
Identify one of the lateral tail veins.
-
Insert the needle bevel-up into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
-
Experimental Readouts:
-
Infarct volume measurement using TTC staining at 24-48 hours post-MCAO.
-
Neurological deficit scoring at various time points.
-
Assessment of blood-brain barrier integrity.
-
Mandatory Visualization
Caption: Endothelin signaling pathway and antagonism by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Frontiers | Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209670 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective non-peptide antagonist of endothelin (ET) receptors.[1][2][3][4][5][6] It exhibits high affinity for both the ETA and ETB receptor subtypes, making it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system.[1][2][6] These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments, a fundamental technique in pharmacology for characterizing the effects of compounds on tissue contractility.
Mechanism of Action
This compound competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB.[1][2] In vascular smooth muscle, the activation of ETA receptors by ET-1 is the primary mediator of vasoconstriction.[4] The signaling cascade involves Gq-protein activation, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, resulting in smooth muscle contraction.[1][7] By blocking these receptors, this compound effectively antagonizes ET-1-induced vasoconstriction.[3][6]
Endothelin-1 Signaling Pathway in Vasoconstriction
Caption: Endothelin-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.
Quantitative Data
The following table summarizes the binding affinities and antagonist potencies of this compound for endothelin receptors.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | ETA | Human (cloned) | 0.2 nM | [1][2][6] |
| Ki | ETB | Human (cloned) | 18 nM | [1][2][6] |
| Kb | ETA | Rat (aorta) | 0.4 ± 0.04 nM | [7] |
| Kb | ETB | Rabbit (pulmonary artery) | 200 ± 9 nM (vs ET-1) | [7] |
| Kb | ETB | Rabbit (pulmonary artery) | 52 ± 14 nM (vs S6c) | [7] |
| Kb | ETA | Human (coronary artery) | 7 ± 3 nM | [7] |
Ki: Inhibition constant; Kb: Antagonist dissociation constant.
Experimental Protocols
Protocol 1: Determination of this compound Antagonist Potency (pA2) in Isolated Rat Aorta
This protocol describes a Schild analysis to determine the pA2 value of this compound, a measure of its competitive antagonist potency.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Endothelin-1 (ET-1)
-
This compound
-
Isolated organ bath system with force-displacement transducer
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
The endothelium can be removed by gently rubbing the intimal surface with a wooden stick or fine forceps, if required for the specific experimental aim.
-
-
Mounting the Tissue:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.[8]
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
-
Equilibration:
-
Apply a resting tension of 2 grams to the aortic rings.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the tissues with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability.
-
If the endothelium is intended to be intact, after washing out the contractile agent and returning to baseline, assess endothelium-dependent relaxation with acetylcholine (B1216132) (e.g., 1 µM) in phenylephrine-pre-contracted rings. A relaxation of >70% indicates intact endothelium.
-
-
Schild Analysis:
-
After a washout period and return to baseline, incubate the tissues with a specific concentration of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve for ET-1. Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.
-
Wash the tissues thoroughly until the tension returns to baseline.
-
Repeat the ET-1 concentration-response curve in the presence of increasing concentrations of this compound, allowing for an appropriate incubation period before each curve. A typical concentration range for this compound would be 0.1 nM to 100 nM.
-
-
Data Analysis:
-
Calculate the EC50 values for ET-1 in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each concentration of the antagonist: DR = (EC50 of agonist with antagonist) / (EC50 of agonist alone).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Isolated Organ Bath Experimental Workflow
Caption: General workflow for an isolated organ bath experiment to determine antagonist potency.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vitro study of the endothelin system. The protocols outlined above provide a framework for its use in isolated organ bath experiments to quantify its antagonist activity. Adherence to proper tissue handling and experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should consult relevant literature for specific details pertaining to the tissue and species under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
Application Notes and Protocols for SB-209670 in Hypertension Research Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SB-209670, a potent and selective nonpeptide endothelin (ET) receptor antagonist, in preclinical hypertension research. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of experiments utilizing animal models of hypertension.
Introduction to this compound
This compound is a rationally designed antagonist that selectively inhibits the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptor subtypes, with a higher affinity for the ETA receptor.[1][2][3] ET-1 is a potent vasoconstrictor peptide implicated in the pathophysiology of hypertension.[4][5] By blocking ET-1 signaling, this compound has been shown to produce a dose-dependent reduction in blood pressure in various hypertensive rat models, making it a valuable tool for investigating the role of the endothelin system in hypertension and for the preclinical evaluation of potential antihypertensive therapies.[1][2]
Signaling Pathway of Endothelin and this compound Action
Endothelin-1 (ET-1) exerts its physiological effects by binding to two distinct G protein-coupled receptors: ETA and ETB. The activation of these receptors on vascular smooth muscle cells mediates vasoconstriction, a key contributor to elevated blood pressure. This compound acts as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction.
Caption: Mechanism of this compound in blocking endothelin-mediated vasoconstriction.
Quantitative Data on the Efficacy of this compound in Hypertensive Animal Models
The antihypertensive effects of this compound have been quantified in several key animal models of hypertension. The following tables summarize the observed reductions in mean arterial pressure (MAP) and other hemodynamic parameters.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar-Kyoto (WKY) Rats
| Animal Model | Treatment Group | Dose | Duration | Change in MAP (mmHg) | Reference |
| SHR | This compound | 10 µg/kg/min | 6 hours | ↓ 25 | [4][5] |
| SHR | This compound | 5 mg/kg priming dose + 1 mg/kg/h | 4.5 hours | ↓ 15 | [6] |
| SHR | This compound | 5 mg/kg priming dose + 5 mg/kg/h | 4.5 hours | ↓ 23 | [6] |
| WKY | This compound | 10 µg/kg/min | 6 hours | No significant change | [4][5] |
| WKY | This compound | 5 mg/kg priming dose + 5 mg/kg/h | 4.5 hours | ↓ 13 | [6] |
Table 2: Hemodynamic Effects of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dose | Change | Reference |
| Heart Rate | 10 µg/kg/min | ↓ 16% | [4][5] |
| Cardiac Output | 10 µg/kg/min | ↓ 3% | [4][5] |
| Total Peripheral Resistance | 10 µg/kg/min | ↓ 13% | [4][5] |
| Renal Conductance | 5 mg/kg priming dose + 5 mg/kg/h | ↑ (Vasodilation) | [6] |
| Mesenteric Conductance | 5 mg/kg priming dose + 5 mg/kg/h | ↑ (Vasodilation) | [6] |
| Hindquarters Conductance | 5 mg/kg priming dose + 5 mg/kg/h | ↑ (Vasodilation) | [6] |
Table 3: Effect of Intraduodenal this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Treatment Group | Dose | Time Post-Administration | Change in MAP (mmHg) | Reference |
| SHR | This compound | 3 mg/kg | 5 hours | ↓ 35 | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted to the specific experimental design and institutional guidelines.
Protocol 1: Continuous Intravenous Infusion of this compound in Conscious, Unrestrained Rats
Objective: To assess the continuous effect of this compound on blood pressure and hemodynamics.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Implantable telemetry device for blood pressure monitoring or exteriorized catheter system
-
Infusion pump
-
Vascular access catheters
-
Surgical instruments for catheter implantation
-
Animal restraining device for catheter exteriorization (if applicable)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring. Alternatively, implant catheters in the femoral artery for blood pressure measurement and the femoral vein for drug infusion.
-
Exteriorize the catheters at the dorsal neck region and protect them with a tethering system.
-
Allow the animal to recover from surgery for a minimum of 5-7 days.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the chosen vehicle (e.g., sterile saline) to the desired concentration for the target infusion rate. Ensure complete dissolution.
-
-
Experimental Procedure:
-
House the rat in a metabolic cage that allows for free movement.
-
Connect the venous catheter to the infusion pump via a swivel system to prevent twisting of the line.
-
Begin a continuous intravenous infusion of the vehicle and record baseline blood pressure and heart rate for a stabilization period (e.g., 1-2 hours).
-
Switch the infusion to the this compound solution at the desired dose (e.g., 10 µg/kg/min).
-
Continuously monitor and record blood pressure, heart rate, and other hemodynamic parameters for the duration of the experiment (e.g., 6 hours).
-
Experimental Workflow for Intravenous Infusion Study
Caption: Workflow for a continuous intravenous infusion study in conscious rats.
Protocol 2: Intraduodenal Administration of this compound in Conscious Rats
Objective: To evaluate the oral bioavailability and antihypertensive effect of this compound.
Materials:
-
This compound
-
Vehicle for oral administration
-
Oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Animal scale
-
Method for blood pressure measurement (e.g., tail-cuff system or telemetry)
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate the rats to the restraining device used for tail-cuff blood pressure measurement for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Obtain stable baseline blood pressure and heart rate readings.
-
-
This compound Solution/Suspension Preparation:
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Intraduodenal Administration (Oral Gavage):
-
Weigh the rat to determine the precise volume of the drug solution to be administered.
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to estimate the length of insertion for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound solution slowly.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage.
-
Measure blood pressure and heart rate at predetermined time points after administration (e.g., 1, 2, 3, 4, 5, and 6 hours) to determine the onset and duration of the antihypertensive effect.
-
Protocol 3: Blood Pressure Measurement in Conscious Rats
Objective: To accurately measure systolic and diastolic blood pressure and heart rate in conscious rats.
Method A: Tail-Cuff Plethysmography (Non-Invasive)
-
Principle: An inflatable cuff is placed around the base of the tail to occlude blood flow. As the cuff is deflated, the return of blood flow is detected by a sensor, and the corresponding pressures are recorded as systolic and diastolic blood pressure.
-
Procedure:
-
Place the rat in a restraining device.
-
Position the occlusion cuff and sensor on the tail.
-
Allow the rat to acclimate for a period before starting measurements.
-
Initiate the automated measurement cycle on the tail-cuff system.
-
Obtain multiple readings and average them for a reliable measurement.
-
-
Considerations: This method requires proper animal acclimation to minimize stress. It primarily provides systolic blood pressure readings.
Method B: Radiotelemetry (Invasive)
-
Principle: A small, implantable transmitter continuously measures arterial pressure and transmits the data to a receiver.
-
Procedure:
-
Surgically implant the telemetry device with the catheter in a major artery (e.g., abdominal aorta or carotid artery).
-
Allow for a full recovery period.
-
Data can be continuously collected from freely moving animals in their home cages.
-
-
Considerations: This is considered the gold standard for conscious animal blood pressure measurement as it is not subject to restraint stress and provides continuous, detailed data.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the endothelin system in the pathophysiology of hypertension. The protocols and data presented here provide a framework for designing and conducting robust preclinical studies in various animal models. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible results. Researchers should always follow institutionally approved animal care and use guidelines.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential haemodynamic effects of endothelin receptor antagonist, SB 209670, in conscious hypertensive and normotensive rats [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of high dietary intakes of sodium or chloride in the Dahl salt-sensitive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SB-209670 in a Gerbil Stroke Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines the application of an ETa receptor antagonist in a gerbil model of global cerebral ischemia, based on findings with analogous compounds. It provides detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Signaling Pathway of Endothelin-A Receptor Antagonism in Stroke
Ischemic stroke triggers a cascade of events leading to neuronal cell death. Elevated endothelin-1 (B181129) levels contribute significantly to this process. SB-209670, by blocking the ETa receptor, is hypothesized to interrupt this pathological signaling.
Application Notes and Protocols for SB-209670 in Spinal Cord Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective non-peptide antagonist of endothelin (ET) receptors, with a higher affinity for the ET-A receptor subtype. Emerging research has highlighted the significant role of the endothelin system in the pathophysiology of secondary injury cascades following spinal cord injury (SCI). Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and inflammatory mediator, is upregulated after SCI and contributes to ischemia, inflammation, neuropathic pain, astrocytic scarring, and axonal degeneration. Consequently, the blockade of endothelin receptors using antagonists like this compound presents a promising therapeutic strategy to mitigate these detrimental effects and promote functional recovery.
These application notes provide a comprehensive overview of the rationale and a detailed protocol for the utilization of this compound in preclinical SCI models.
Rationale for Use in Spinal Cord Injury
Following a primary traumatic insult to the spinal cord, a cascade of secondary injury events contributes to further tissue damage and functional deficits. The endothelin system is a key player in this secondary injury cascade:
-
Vasoconstriction and Ischemia: Increased levels of ET-1 following SCI lead to intense vasoconstriction of the spinal cord microvasculature, reducing blood flow to the injured tissue and exacerbating ischemic damage.
-
Inflammation: The endothelin system promotes the infiltration of inflammatory cells, such as neutrophils and monocytes, into the injury site, which release cytotoxic factors and contribute to tissue destruction.
-
Neuropathic Pain: Upregulation of ET-A receptors in the spinal cord is associated with the development of mechanical allodynia, a common form of neuropathic pain after SCI.[1]
-
Astrocytic Response and Glial Scarring: Endogenous ET-1 has been shown to initiate the proliferation of astrocytes following SCI, a process that contributes to the formation of the glial scar, which can impede axonal regeneration.[2]
-
Axonal Degeneration: The endothelin system is implicated in the process of axonal degeneration following SCI.
This compound, by blocking endothelin receptors, can counteract these pathological processes, thereby offering a neuroprotective effect and creating a more permissive environment for repair and functional recovery.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the role of the endothelin system and the effects of its antagonists in spinal cord injury models.
Table 1: Effect of Endothelin Receptor Antagonists on Neuropathic Pain in a Rat SCI Model [1]
| Treatment Group | Dose | Route of Administration | Reduction in Mechanical Allodynia |
| BQ-123 (ET-A antagonist) | 40 and 90 pmol | Intrathecal | Transient reduction |
| Bosentan (Dual ET-A/ET-B antagonist) | 30 and 100 mg/kg | Oral | Transient reduction |
| BQ-788 (ET-B antagonist) | - | - | Ineffective |
Table 2: Effect of this compound on Astrocytic and Axonal Changes in a Rat SCI Model [2][3]
| Outcome Measure | Time Point | Effect of this compound |
| Number of Immature Astrocytes (RC1-positive cells) | 24 hours post-injury | Significant inhibition of increase |
| Axonal Degeneration | 1 week post-injury | Marked inhibition of axonal damage |
Signaling Pathways
The binding of endothelin-1 to its G protein-coupled receptors (ET-A and ET-B) activates several downstream signaling pathways that are implicated in the secondary injury cascade of SCI. A simplified diagram of this signaling is presented below.
Caption: Endothelin-1 signaling cascade in spinal cord injury.
Experimental Protocols
The following is a generalized protocol for the application of this compound in a rodent model of spinal cord injury. This protocol is based on published methodologies and should be adapted to specific experimental needs.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in SCI.
Detailed Methodologies
1. Animal Model of Spinal Cord Injury:
-
Species: Adult female Sprague-Dawley rats (220-250 g) are commonly used.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Surgical Procedure:
-
Perform a laminectomy at the desired spinal level (e.g., T9-T10 for thoracic injuries).
-
Induce a standardized spinal cord injury. Common models include:
-
Contusion Injury: Using a weight-drop device (e.g., NYU Impactor) or a feedback-controlled impactor to deliver a defined force to the exposed spinal cord.
-
Transection Injury: Complete or partial surgical transection of the spinal cord.
-
-
-
Sham Control: Sham-operated animals should undergo the laminectomy without the spinal cord injury.
2. Preparation and Administration of this compound:
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline). The final concentration of DMSO should be minimized.
-
Dosage: Based on preclinical studies with endothelin receptor antagonists, a range of doses should be tested to determine the optimal therapeutic window. For local administration, doses in the picomolar to nanomolar range may be effective.[1] For systemic administration, higher doses in the mg/kg range would be required.
-
Route of Administration:
-
Local (Intrathecal) Administration: A fine catheter can be inserted into the intrathecal space to deliver the drug directly to the site of injury. This method maximizes local drug concentration while minimizing systemic side effects.
-
Systemic Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections can be used for systemic delivery.
-
-
Treatment Regimen: Administration can be initiated shortly after the injury (e.g., within 1-2 hours) and continued for a defined period (e.g., daily for the first week post-injury).
3. Post-Operative Care:
-
Provide post-operative analgesia as required.
-
Manually express the bladders of the animals twice daily until bladder function returns.
-
Monitor for signs of infection and distress.
-
Ensure easy access to food and water.
4. Assessment of Functional Recovery:
-
Locomotor Function:
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: A 21-point scale to assess hindlimb locomotor recovery.
-
Grid Walk Test: To assess fine motor control and coordination.
-
Gait Analysis: Using automated systems to quantify various gait parameters.
-
-
Sensory Function:
-
Von Frey Filaments: To measure mechanical sensitivity and allodynia.
-
Hot/Cold Plate Test: To assess thermal sensitivity.
-
5. Histological and Immunohistochemical Analysis:
-
At the end of the study period, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process for histology (e.g., Hematoxylin and Eosin for general morphology, Luxol Fast Blue for myelin staining).
-
Perform immunohistochemistry for specific markers:
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP).
-
Axons: Neurofilament proteins (e.g., NF-200), β-III tubulin.
-
Inflammation: Markers for microglia/macrophages (e.g., Iba1, CD68), neutrophils (e.g., MPO).
-
6. Biochemical Assays:
-
Homogenize spinal cord tissue to measure levels of:
-
Inflammatory Cytokines: (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Oxidative Stress Markers: (e.g., malondialdehyde, superoxide (B77818) dismutase).
-
Endothelin-1 Levels: Using ELISA.
-
Conclusion
The endothelin receptor antagonist this compound holds significant potential as a therapeutic agent for the treatment of acute spinal cord injury. By targeting the multifaceted detrimental effects of the endothelin system, this compound may help to preserve spinal cord tissue, reduce secondary injury, and promote a more favorable environment for functional recovery. The protocols and data presented here provide a foundation for further investigation into the therapeutic efficacy of this compound in preclinical models of SCI, with the ultimate goal of translating these findings into clinical applications for individuals with this devastating condition.
References
- 1. Neuropathic pain induced by spinal cord injury: Role of endothelin ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous endothelin-1 initiates astrocytic growth after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB209670, a potent endothelin receptor antagonist, prevents or delays axonal degeneration after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vivo Efficacy of SB-209670
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective nonpeptide antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, plays a significant role in the pathophysiology of various cardiovascular diseases.[3] By blocking the actions of ET-1, this compound has shown potential therapeutic effects in preclinical models of hypertension, stroke, and vascular proliferative diseases.[2][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three key disease models: a hypertension model, a focal cerebral ischemia (stroke) model, and a carotid artery balloon injury model for neointima formation.
Mechanism of Action: The Endothelin Signaling Pathway
Endothelin-1 exerts its effects by binding to ETA and ETB receptors on various cell types. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to vasoconstriction, cell proliferation, and inflammation.[5][6] this compound competitively antagonizes the binding of ET-1 to both ETA and ETB receptors, thereby inhibiting these downstream signaling pathways.
Experimental Protocols
The following protocols outline the in vivo assessment of this compound in rodent models. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol details the measurement of blood pressure and hemodynamic parameters in conscious, unrestrained spontaneously hypertensive rats (SHR) following administration of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Implantable telemetry devices or exteriorized catheters for blood pressure monitoring
-
Doppler flow probes for regional blood flow measurement (optional)
-
Data acquisition system
Procedure:
-
Animal Preparation and Surgical Implantation:
-
Acclimatize animals to housing conditions for at least one week.
-
Surgically implant telemetry transmitters or catheters into the carotid artery or femoral artery for continuous blood pressure monitoring.[7][8]
-
If measuring regional hemodynamics, implant Doppler flow probes around the renal, mesenteric, and hindquarters arteries.[1]
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle. A common practice for non-peptide antagonists is dissolution in sterile saline or suspension in 0.5% methylcellulose (B11928114) for oral gavage.
-
Intravenous (IV) Infusion: Administer a priming dose (e.g., 5 mg/kg) followed by a continuous infusion (e.g., 1 or 5 mg/kg/h).[1]
-
Oral Gavage: Administer a single dose (e.g., 3 mg/kg) via oral gavage.[9]
-
-
Data Acquisition and Analysis:
-
Record baseline mean arterial pressure (MAP), heart rate (HR), and regional blood flow for a defined period before drug administration.
-
Continuously record these parameters for several hours post-administration.
-
Calculate vascular conductance as blood flow/mean arterial pressure.
-
Analyze the data to determine the change in MAP, HR, and regional vascular conductance over time compared to baseline and vehicle-treated control groups.
-
Protocol 2: Assessment of Neuroprotective Effects in a Gerbil Model of Focal Cerebral Ischemia
This protocol describes the induction of stroke and subsequent evaluation of this compound's efficacy in reducing infarct volume.
Materials:
-
Mongolian Gerbils
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for carotid artery occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Image analysis software
Procedure:
-
Induction of Focal Cerebral Ischemia:
-
Anesthetize the gerbil.
-
Perform a midline ventral neck incision to expose both common carotid arteries.
-
Induce transient global cerebral ischemia by occluding both common carotid arteries with micro-aneurysm clips for a defined period (e.g., 5 minutes).
-
Remove the clips to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously at the time of reperfusion. A dose of 30 mg/kg has been shown to be effective for a similar endothelin antagonist.[4]
-
-
Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours) post-ischemia, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.[8]
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume. Correct for edema by using established formulas.[10]
-
Protocol 3: Evaluation of Anti-proliferative Effects in a Rat Carotid Artery Balloon Injury Model
This protocol details the induction of neointimal hyperplasia and the assessment of this compound's ability to inhibit this process.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Fogarty 2F balloon catheter
-
Surgical instruments
-
Tissue fixation and embedding reagents
-
Histology stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)
-
Image analysis software
Procedure:
-
Carotid Artery Balloon Injury:
-
Anesthetize the rat.
-
Make a midline cervical incision to expose the left common, external, and internal carotid arteries.
-
Introduce a Fogarty 2F balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.
-
Inflate the balloon and withdraw it three times to denude the endothelium.[2]
-
Remove the catheter and ligate the external carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage or continuous intravenous infusion, starting from the day of surgery for a specified duration (e.g., 14 days). A dose of 3 mg/kg/day orally has been shown to be effective.[4]
-
-
Histological Analysis and Quantification of Neointima Formation:
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured and contralateral control arteries, process, and embed in paraffin.
-
Cut cross-sections and stain with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) to visualize the vessel layers and elastic laminae.
-
Capture images of the stained sections.
-
Use image analysis software to measure the areas of the lumen, intima, and media.
-
Calculate the intima-to-media (I/M) ratio to quantify the extent of neointimal hyperplasia.[11]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Change in Renal Vascular Conductance (%) | Change in Mesenteric Vascular Conductance (%) | Change in Hindquarters Vascular Conductance (%) |
| Vehicle Control | - | Minimal Change | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
| This compound | 1 mg/kg/h i.v. | ↓ 15 ± 5 | ↓ ~10% | ↑ | ↑ | ↑ |
| This compound | 5 mg/kg/h i.v. | ↓ 23 ± 2 | ↓ ~15% | ↑↑ | ↑↑ | ↑↑ |
| This compound | 3 mg/kg p.o. | ↓ ~35 (at 5h) | ↓ ~16% | Not Reported | Not Reported | Not Reported |
| Data are presented as mean ± SEM or approximate values based on published literature.[1][9] "↑" indicates an increase, "↓" indicates a decrease. |
Table 2: Neuroprotective Effects of Endothelin Receptor Antagonists in a Gerbil Stroke Model
| Treatment Group | Dose | Infarct Volume (% of Hemisphere) | Neurological Deficit Score |
| Vehicle Control | - | ~40-50% | High |
| This compound | 30 mg/kg i.v. | Significant Reduction | Significant Improvement |
| Data are presented as expected outcomes based on the efficacy of similar endothelin receptor antagonists in stroke models.[4] |
Table 3: Effect of this compound on Neointima Formation in a Rat Carotid Artery Balloon Injury Model
| Treatment Group | Dose | Intima Area (mm²) | Media Area (mm²) | Intima/Media (I/M) Ratio |
| Vehicle Control | - | High | Stable | High |
| This compound | 3 mg/kg/day p.o. | Significantly Reduced | No Significant Change | Significantly Reduced |
| Data are presented as expected outcomes based on the known anti-proliferative effects of endothelin receptor antagonists.[4] |
Conclusion
These application notes provide a comprehensive framework for assessing the in vivo efficacy of this compound. The detailed protocols for hypertension, stroke, and neointima formation models, along with the data presentation and visualization of the underlying signaling pathway, offer a robust guide for researchers in the field of cardiovascular drug discovery and development. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, ultimately advancing our understanding of the therapeutic potential of endothelin receptor antagonists.
References
- 1. Differential haemodynamic effects of endothelin receptor antagonist, SB 209670, in conscious hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Ischemia‒Reperfusion accelerates neointimal hyperplasia via IL-1β-mediated pyroptosis after balloon injury in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive actions of the novel nonpeptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. all-Trans-retinoic acid reduces neointimal formation and promotes favorable geometric remodeling of the rat carotid artery after balloon withdrawal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-209670 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent, non-peptide antagonist of endothelin (ET) receptors, demonstrating high affinity for both the ETA and ETB subtypes.[1][2][3] This characteristic makes it a valuable tool in the research and development of therapies targeting the endothelin system, which is implicated in various cardiovascular and neurological disorders. Radioligand binding assays are fundamental in characterizing the interaction of compounds like this compound with their target receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), receptor density (Bmax), and the dissociation constant (Kd).
This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays, specifically with [125I]-Endothelin-1 ([125I]ET-1).
Data Presentation
The binding affinity of this compound for endothelin receptors has been determined in various studies. The following tables summarize the quantitative data for its inhibition constants (Ki) at human and rat endothelin receptors.
Table 1: Binding Affinity of this compound for Human Endothelin Receptors
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Human ETA | [125I]ET-1 | This compound | 0.2 | [3] |
| Human ETB | [125I]ET-1 | This compound | 18 | [3] |
| Human ETA | [3H]this compound | Unlabeled this compound | 0.20 | [1] |
| Human ETB | [3H]this compound | Unlabeled this compound | 1.0 | [1] |
Table 2: Binding Affinity of this compound for Rat Endothelin Receptors
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Rat ETA | [125I]ET-1 | (+/-)this compound | 4.0 ± 1.5 | [2] |
| Rat ETB | [125I]ET-1 | (+/-)this compound | 46 ± 14 | [2] |
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human endothelin A (ETA) receptor using [125I]ET-1. This protocol is adapted from established methodologies for endothelin receptor binding assays.
Objective: To determine the inhibition constant (Ki) of this compound at the human ETA receptor through a competitive binding assay with [125I]ET-1.
Materials:
-
Receptor Source: Human Endothelin A Receptor membrane preparation (e.g., from a commercial supplier or prepared in-house from cells expressing the receptor).
-
Radioligand: [125I]Endothelin-1 ([125I]ET-1) with a specific activity of ~2000 Ci/mmol.
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-Specific Binding: Unlabeled Endothelin-1.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 0.5 mM CaCl2.[4]
-
Wash Buffer: Ice-cold 50 mM NaCl.[4]
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[4]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the human ETA receptor membrane preparation on ice. Dilute the membranes in ice-cold incubation buffer to a final concentration that yields optimal specific binding (to be determined empirically, typically 5-20 µg of protein per well). Homogenize gently.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in incubation buffer to achieve a range of final assay concentrations (e.g., 10 pM to 1 µM).
-
Prepare a solution of [125I]ET-1 in incubation buffer at a concentration that is at or below its Kd for the ETA receptor (typically 0.03-0.1 nM).[4]
-
Prepare a high concentration solution of unlabeled ET-1 (e.g., 1 µM) in incubation buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of incubation buffer, 200 µL of diluted membranes, and 25 µL of [125I]ET-1 solution.
-
Non-Specific Binding (NSB): Add 25 µL of unlabeled ET-1 solution, 200 µL of diluted membranes, and 25 µL of [125I]ET-1 solution.
-
Competitive Binding: Add 25 µL of each dilution of this compound, 200 µL of diluted membranes, and 25 µL of [125I]ET-1 solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 3 hours with gentle agitation to reach equilibrium.[4]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
-
Wash the filters five times with 1 mL of ice-cold wash buffer per well to separate bound from free radioligand.[4]
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Endothelin Signaling Pathway
Endothelin-1 (ET-1) binds to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gαq/11 and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are involved in physiological responses such as vasoconstriction and cell proliferation.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for determining the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay with this compound.
References
- 1. Nonpeptide endothelin receptor antagonists. VII: Binding characteristics of [3H]SB 209670, a novel nonpeptide antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of the nonpeptide antagonist, SB 209670, to endothelin receptors on cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring Pharmacokinetic Parameters of SB-209670
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a non-peptide endothelin receptor antagonist with high affinity for both ETA and ETB receptors. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is crucial for its development as a therapeutic agent. These application notes provide a detailed overview of the methodologies and protocols for measuring the key pharmacokinetic parameters of this compound.
Pharmacokinetic Profile of this compound
A clinical study in healthy male volunteers has provided initial insights into the pharmacokinetics of intravenously administered this compound. The drug exhibits linear kinetics over a dose range of 0.2 to 1.5 µg/kg/min, with a half-life of approximately 4 to 5 hours.[1]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Half-Life (t½) | ~ 4-5 hours | Human | Intravenous | [1] |
| Kinetics | Linear over 0.2-1.5 µg/kg/min dose range | Human | Intravenous | [1] |
| Clearance (CL) | Data not available | - | - | |
| Volume of Distribution (Vd) | Data not available | - | - | |
| Absolute Bioavailability | Data not available | - | - | |
| Plasma Protein Binding | Data not available | - | - |
Note: This table will be updated as more quantitative data becomes available through further preclinical and clinical studies.
Experimental Protocols
Detailed protocols are essential for the accurate and reproducible measurement of pharmacokinetic parameters. Below are generalized yet detailed protocols for key experiments, which can be adapted for the specific analysis of this compound.
In Vivo Pharmacokinetic Study in Preclinical Models (e.g., Rats)
Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model.
Materials:
-
This compound
-
Male Wistar rats (or other appropriate strain)[2]
-
Vehicle for drug administration (e.g., saline, DMSO/polyethylene glycol)
-
Intravenous (IV) and oral (PO) dosing apparatus
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.[1]
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound via the tail vein.[3]
-
Oral (PO) Administration: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). For oral dosing, calculate the absolute bioavailability by comparing the AUC from oral administration to the AUC from IV administration.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Materials:
-
This compound
-
Human plasma (and plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar apparatus[4][5][6]
-
Incubator (37°C)
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small volume of the this compound stock solution to plasma to achieve the desired final concentration. Place the plasma containing the drug into one chamber of the RED device and PBS into the other chamber.[4][6]
-
Equilibration: Incubate the RED device at 37°C for a predetermined time (e.g., 4 hours) to allow for equilibrium to be reached.[4][6]
-
Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of this compound in both the plasma and buffer samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer) / (Concentration in plasma)
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (and from other species)
-
NADPH regenerating system
-
Phosphate (B84403) buffer, pH 7.4
-
Incubator (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Signaling Pathway
This compound acts as an antagonist at endothelin receptors (ETA and ETB), which are G protein-coupled receptors. The binding of endothelin (ET-1, -2, or -3) to these receptors activates downstream signaling cascades. By blocking this binding, this compound inhibits these pathways.
Conclusion
The provided protocols and information serve as a foundational guide for researchers and scientists involved in the development of this compound. Adherence to detailed and validated experimental procedures is paramount for obtaining reliable pharmacokinetic data. Further studies are required to fully elucidate the complete ADME profile of this compound, which will be critical for its progression through the drug development pipeline.
References
- 1. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. meddatax.com [meddatax.com]
- 6. Predicting Total Drug Clearance and Volumes of Distribution Using the Machine Learning-Mediated Multimodal Method through the Imputation of Various Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
SB-209670: A Pharmacological Probe for Endothelin Receptor Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-209670 is a potent and selective non-peptide antagonist of the endothelin (ET) receptors, demonstrating a higher affinity for the endothelin A (ETA) receptor subtype over the endothelin B (ETB) receptor.[1][2][3] This selectivity, coupled with its subnanomolar affinity for the ETA receptor, makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the endothelin system.[2][4][5] Its utility has been demonstrated in a variety of in vitro and in vivo models, where it has been used to investigate the involvement of endothelin in processes such as vasoconstriction, neurotransmission, and cellular proliferation.[2][6][7] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols, and a summary of key quantitative data to facilitate its use in research and drug development.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at both ETA and ETB receptors. Its significantly higher affinity for the ETA receptor allows for the differential blockade of endothelin-mediated effects, enabling researchers to dissect the specific contributions of each receptor subtype.
Quantitative Pharmacological Data
The following tables summarize the key binding and functional antagonism data for this compound.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| ETA | Human (cloned) | - | ¹²⁵I-ET-1 | 0.2 | [1][2][3] |
| ETB | Human (cloned) | - | ¹²⁵I-ET-1 | 18 | [1][2][3] |
| ETA | Rat (cultured cerebellar granule neurons) | - | ¹²⁵I-ET-1 | 4.0 ± 1.5 | [7] |
| ETB | Rat (cultured cerebellar granule neurons) | - | ¹²⁵I-ET-1 | 46 ± 14 | [7] |
Table 2: Functional Antagonism (Kb)
| Receptor Subtype & Tissue | Species | Agonist | Measured Response | Kb (nM) | Reference(s) |
| ETA (Aorta) | Rat | Endothelin-1 (ET-1) | Vasoconstriction | 0.4 ± 0.04 | [6] |
| ETB (Pulmonary Artery) | Rabbit | Endothelin-1 (ET-1) | Vasoconstriction | 200 ± 9 | [6] |
| ETB (Pulmonary Artery) | Rabbit | Sarafotoxin S6c (S6c) | Vasoconstriction | 52 ± 14 | [6] |
| ETA (Coronary Artery) | Human | Endothelin-1 (ET-1) | Vasoconstriction | 7 ± 3 | [6] |
Endothelin Receptor Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The ETA and ETB receptors can couple to several G protein subtypes, leading to diverse physiological responses.
ETA Receptor Signaling
The ETA receptor primarily couples to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] The ETA receptor can also couple to Gi/o proteins.[4]
ETA Receptor Signaling Pathway
ETB Receptor Signaling
The ETB receptor is more promiscuous in its G protein coupling, interacting with Gq/11, Gi/o, and Gs proteins.[4] Coupling to Gq/11 activates the PLC pathway, similar to the ETA receptor.[10] When coupled to Gi/o, the ETB receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, coupling to Gs activates adenylyl cyclase, increasing cAMP. On endothelial cells, ETB receptor activation notably stimulates the production of nitric oxide (NO), a potent vasodilator.[8]
ETB Receptor Signaling Pathways
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Radioligand Binding Assay for ETA and ETB Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for ETA and ETB receptors.
Radioligand Binding Assay Workflow
Materials:
-
Cells or tissues expressing human or rat ETA and ETB receptors.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: ¹²⁵I-labeled Endothelin-1 (¹²⁵I-ET-1).
-
This compound stock solution (e.g., in DMSO).
-
Non-specific binding control: High concentration of unlabeled ET-1 (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, membrane preparation, and ¹²⁵I-ET-1.
-
Non-specific Binding: Binding buffer, membrane preparation, ¹²⁵I-ET-1, and a high concentration of unlabeled ET-1.
-
Competitive Binding: Binding buffer, membrane preparation, ¹²⁵I-ET-1, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-ET-1 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Vasoconstriction Assay
This protocol outlines a method to assess the functional antagonism of this compound on ET-1-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta, rabbit pulmonary artery).
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Isometric force transducers.
-
Data acquisition system.
-
Endothelin-1 (ET-1) stock solution.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings (2-3 mm in length). Mount the rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washes with fresh PSS.
-
Viability Check: Contract the tissues with a standard agonist (e.g., KCl) to ensure viability.
-
Antagonist Incubation: Add this compound at a single concentration to the organ baths and incubate for a set period (e.g., 30-60 minutes). A control group should receive the vehicle.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the organ baths in a cumulative manner and record the contractile response.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to the viability check agonist.
-
Plot the log concentration of ET-1 against the response to generate concentration-response curves in the absence and presence of this compound.
-
Determine the EC50 values for ET-1 in both conditions.
-
Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2. The Kb can be derived from the pA₂ value.
-
In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of mean arterial pressure (MAP) in conscious rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male rats (e.g., Sprague-Dawley or spontaneously hypertensive rats).
-
Implantable telemetry device or indwelling arterial catheter for blood pressure monitoring.
-
Data acquisition system for continuous blood pressure recording.
-
This compound formulation for intravenous or oral administration.
-
Endothelin-1 for challenge experiments.
Procedure:
-
Animal Preparation: Surgically implant a telemetry device or an arterial catheter into the carotid or femoral artery of the rats. Allow the animals to recover from surgery.
-
Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.
-
Drug Administration: Administer this compound to the rats via the desired route (e.g., intravenous bolus, infusion, or oral gavage). A control group should receive the vehicle.
-
Post-Dosing Monitoring: Continuously monitor blood pressure and heart rate for several hours after drug administration.
-
(Optional) Agonist Challenge: At a specific time point after this compound administration, challenge the animals with an intravenous injection of ET-1 and record the pressor response.
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at various time points after this compound administration.
-
Compare the changes in MAP between the this compound-treated group and the control group.
-
In the agonist challenge experiment, compare the magnitude of the ET-1-induced pressor response in the presence and absence of this compound.
-
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the investigation of the endothelin system. Its potent and selective antagonism of the ETA receptor allows for precise dissection of endothelin receptor function in a multitude of biological systems. The data and protocols provided in these application notes are intended to serve as a comprehensive resource for researchers employing this compound in their studies, facilitating robust and reproducible experimental outcomes. As with any pharmacological agent, careful consideration of dose, route of administration, and experimental model is crucial for the successful application of this compound.
References
- 1. Functional Coupling of G Proteins to Endothelin Receptors Is Ligand and Receptor Subtype Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional coupling of G proteins to endothelin receptors is ligand and receptor subtype specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Navigating SB-209670: A Technical Guide to In Vivo Studies
For researchers, scientists, and drug development professionals, the successful in vivo application of investigational compounds is paramount. This guide provides a comprehensive technical support framework for the use of SB-209670, a potent nonpeptide endothelin ETA/ETB receptor antagonist, in preclinical research. Here, we address common challenges related to solubility and vehicle selection for in vivo injections, offering detailed protocols, troubleshooting advice, and a deeper look into its mechanism of action.
This compound Solubility Profile
Understanding the solubility of this compound is the foundational step in preparing a homogenous and effective dosing solution. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for concentrated stock solutions. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| Saline | Insoluble | Direct dissolution in saline is not feasible. |
Vehicle for In Vivo Injection
The selection of an appropriate vehicle is critical for ensuring drug delivery, stability, and minimizing potential toxicity in animal models. Based on its solubility profile, a multi-component vehicle system is required for the in vivo administration of this compound.
| Vehicle Component | Purpose | Recommended Concentration |
| DMSO | Solubilizing agent | ≤ 10% of the final injection volume |
| Tween® 80 or Cremophor® EL | Surfactant/Emulsifier | 1-5% |
| Polyethylene (B3416737) glycol (PEG) | Co-solvent | 10-40% |
| Saline or PBS | Diluent | q.s. to final volume |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Injection
This protocol outlines the steps for preparing a 1 mg/mL solution of this compound for intraperitoneal (IP) or intravenous (IV) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing Tween® 80 and PEG400. For example, for a final vehicle composition of 10% DMSO, 5% Tween® 80, and 40% PEG400, first mix the appropriate volumes of Tween® 80 and PEG400.
-
-
Final Formulation:
-
Add the this compound stock solution to the vehicle mixture. Vortex thoroughly.
-
Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired concentration (e.g., 1 mg/mL) and vehicle composition.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or surfactants).
-
-
Administration:
-
Administer the freshly prepared solution to the animal via the desired route (e.g., IP or IV).
-
Always include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
-
Mandatory Visualizations
To facilitate a clearer understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of this compound.
Troubleshooting and FAQs
Q1: My this compound is precipitating out of solution after adding saline. What should I do?
A1: Precipitation upon addition of an aqueous solution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase Co-solvent/Surfactant Concentration: Try increasing the percentage of PEG400 or Tween® 80 in your vehicle.
-
Decrease Final Concentration: If possible, lower the final concentration of this compound in your formulation.
-
pH Adjustment: Although less common for this class of compounds, ensure the pH of your saline is neutral.
-
Sonication: After the final formulation, sonicate the solution in a bath sonicator to help re-dissolve any precipitate and create a more stable suspension.
-
Prepare Fresh: Always prepare the formulation fresh before each experiment to minimize the chance of precipitation over time.
Q2: What is the maximum tolerated concentration of DMSO for in vivo studies?
A2: While DMSO is an excellent solvent, it can have its own biological effects and toxicity at higher concentrations. As a general guideline, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%, and for some sensitive applications, even lower (e.g., <5%). Always run a vehicle control group to assess any potential effects of the vehicle, including DMSO.
Q3: Can I use a different vehicle composition?
A3: Yes, other vehicle compositions can be used, but they must be carefully validated. Alternatives to Tween® 80 include other non-ionic surfactants like Cremophor® EL. Different molecular weights of polyethylene glycol (e.g., PEG300) can also be tested. The key is to ensure the compound remains in solution and that the vehicle itself is well-tolerated by the animal model at the administered volume and route.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use vials is recommended.
This technical guide provides a starting point for researchers working with this compound. As with any experimental compound, careful optimization of the formulation and administration protocol for your specific animal model and experimental design is crucial for obtaining reliable and reproducible results.
Technical Support Center: Optimizing SB-209670 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of SB-209670 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective nonpeptide antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to these receptors, thereby blocking downstream signaling pathways.
Q2: For which endothelin receptor subtype does this compound have a higher affinity?
A2: this compound exhibits a significantly higher affinity for the ETA receptor compared to the ETB receptor. This selectivity should be considered when designing experiments and interpreting results.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is a typical starting concentration range for this compound in cell-based functional assays?
A4: A typical starting concentration for functional assays, such as measuring the inhibition of ET-1 induced cellular responses, can range from nanomolar to low micromolar concentrations. For instance, a concentration of 0.1 µmol/L has been shown to completely inhibit ET-1-induced proliferation in rat aortic vascular smooth muscle cells.[2] However, the optimal concentration is highly dependent on the specific cell type, the expression level of endothelin receptors, and the assay conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q5: How can I assess the potential cytotoxicity of this compound in my cell line?
A5: It is crucial to perform a cell viability assay to determine the cytotoxic concentration of this compound in your specific cell line. This can be done using various methods such as MTT, XTT, or resazurin (B115843) reduction assays, or by measuring ATP levels. It is important to ensure that the concentrations of this compound used in your functional assays are not causing significant cell death, which could confound the results.
Troubleshooting Guides
Problem 1: No or weak inhibition of endothelin-1 signaling.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific assay. |
| Compound Degradation | Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary. |
| Low Receptor Expression | Confirm the expression of ETA and/or ETB receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| High Agonist Concentration | The concentration of ET-1 used to stimulate the cells may be too high, requiring a higher concentration of the antagonist to see an effect. Try reducing the ET-1 concentration. |
| Incorrect Assay Conditions | Verify the incubation times, temperature, and buffer conditions for your assay. Ensure they are optimal for both receptor binding and cell health. |
Problem 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO as your highest this compound concentration). |
| Compound Precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Cell Health and Density | Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can lead to variable results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents to all wells. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Interaction with other Receptors | While this compound is selective for endothelin receptors, cross-reactivity with other receptors at high concentrations cannot be entirely ruled out. If you suspect off-target effects, consider using a structurally different endothelin receptor antagonist as a control. |
| Cell Line Specific Effects | The observed effect may be specific to the signaling pathways present in your chosen cell line. Consider validating your findings in a different cell line that also expresses endothelin receptors. |
Quantitative Data Summary
| Parameter | Receptor Subtype | Value | Reference |
| Ki (inhibition constant) | ETA | 0.2 nM | [1] |
| ETB | 18 nM | [1] | |
| Effective Inhibitory Concentration | ETA | 0.1 µmol/L (to block ET-1 induced proliferation) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
In Vitro Vasoconstriction Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on ET-1-induced vasoconstriction in isolated arterial rings.
-
Tissue Preparation: Isolate arterial segments (e.g., rat aorta) and cut into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Antagonist Incubation: After washing out the KCl, incubate the rings with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle for a predetermined period (e.g., 30-60 minutes).
-
Agonist Stimulation: Generate a cumulative concentration-response curve to ET-1 (e.g., 0.1 nM to 100 nM) in the presence and absence of this compound.
-
Data Analysis: Measure the contractile force and plot the concentration-response curves to determine the effect of this compound on the ET-1-induced contraction.
Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for weak or no inhibition by this compound.
References
Technical Support Center: SB-209670 Stability and Storage
Disclaimer: This document provides generalized guidelines for the stability and storage of chemical compounds. Specific stability data for SB-209670 is not publicly available. Researchers should conduct their own stability studies for their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling and storing this compound and other research compounds where detailed stability information is unavailable.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation Upon Dissolving | Poor solubility in the chosen solvent. | - Attempt to dissolve the compound in a small amount of a stronger organic solvent like DMSO or DMF first, then dilute with the aqueous buffer. - Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.[1] - Prepare a more dilute stock solution. |
| Precipitation After Dilution in Aqueous Media | The compound is "crashing out" of the organic stock solution into the aqueous environment. | - Add the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing.[2] - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%) to avoid cytotoxic effects and solubility issues.[2] |
| Cloudiness or Precipitation in Stock Solution After Freeze-Thaw Cycles | The compound has limited solubility at lower temperatures or is sensitive to freezing and thawing. | - Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1] - Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. - If precipitation persists, consider storing the stock solution at 4°C for short-term use, after determining its stability at this temperature. |
| Inconsistent Experimental Results | Potential degradation of the compound in solution. | - Prepare fresh stock solutions regularly and avoid using old solutions. - Protect solutions from light by using amber vials or wrapping vials in foil.[3][4] - Perform a stability test of the compound in your experimental buffer to determine its rate of degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: As a general best practice for solid research compounds, store them in a cool, dry, and dark place.[5] For long-term storage, temperatures of -20°C or -80°C are often recommended.[3][4] Always refer to the supplier's datasheet for any specific recommendations.
Q2: What is the best solvent to prepare a stock solution of this compound?
Q3: How long can I store a stock solution of this compound?
A3: The stability of a compound in solution can vary greatly. For many compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[1] However, it is crucial to perform your own stability assessment. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][5]
Q4: My stock solution in DMSO appears frozen at 4°C. Is this normal?
A4: Yes, the freezing point of DMSO is approximately 18.5°C. A stock solution in DMSO will be frozen if stored at 4°C or -20°C. Before use, the solution should be thawed completely at room temperature and vortexed to ensure homogeneity.
Q5: How can I check if my compound is degrading in my experimental conditions?
A5: You can perform a simple stability study. Incubate the compound in your experimental buffer at the experimental temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples at each time point using an analytical method like HPLC or LC-MS to measure the percentage of the compound remaining.[7]
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Determine the required concentration and volume of the stock solution.
-
Calculate the mass of the compound needed using its molecular weight.
-
Weigh the solid compound accurately in a suitable container.
-
Add the appropriate volume of solvent (e.g., DMSO) to the solid.
-
Facilitate dissolution by vortexing or sonicating. Gentle warming can be applied if necessary.[1]
-
Once fully dissolved, store the stock solution as recommended, typically in aliquots at -20°C or -80°C.[3][4][5]
General Workflow for Assessing Compound Stability in Solution
A stability study is essential to understand how a compound behaves in a specific solvent or buffer over time and under different storage conditions.
Caption: A generalized workflow for determining the stability of a compound in solution.
Data Presentation
The following tables present example data from a hypothetical stability study. Researchers should generate their own data for this compound.
Table 1: Example Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration | Duration | % Remaining (Example) |
| DMSO | 10 mM | 3 Months | >99% |
| Ethanol | 10 mM | 3 Months | 95% |
| PBS (pH 7.4) | 100 µM | 24 Hours | 85% |
Table 2: Example Temperature Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Duration | % Remaining (Example) |
| 4°C | 48 Hours | 92% |
| Room Temp (25°C) | 24 Hours | 78% |
| 37°C | 24 Hours | 65% |
Signaling Pathways and Logical Relationships
The stability of a research compound is a critical factor that can influence the interpretation of experimental results. The following diagram illustrates the relationship between compound stability and experimental outcomes.
References
Technical Support Center: SB-209670 Delivery in Conscious Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin receptor antagonist, SB-209670, in conscious rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific non-peptide endothelin (ET) receptor antagonist.[1][2] It works by selectively inhibiting the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptor subtypes, with a higher affinity for the ETA receptor.[1][2] By blocking these receptors, this compound prevents the vasoconstrictive and other physiological effects of ET-1.
Q2: What are the common administration routes for this compound in conscious rats?
A2: Published studies have documented the administration of this compound in conscious rats via intravenous (IV) and intraduodenal (ID) routes.[1][2] Continuous intravenous infusion has also been reported as a successful method for maintaining steady-state concentrations of the compound.
Q3: What is a suitable vehicle for dissolving this compound for in vivo studies?
A3: While specific vehicle formulations for this compound are not consistently detailed in the available literature, for poorly water-soluble compounds like many endothelin receptor antagonists, common vehicles include saline, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG). The choice of vehicle should always be validated for solubility and tolerability in the specific experimental model. It is crucial to start with a small-scale solubility test before preparing a large batch for animal administration.
Q4: What are the potential in vivo effects of this compound in rats?
A4: this compound has been shown to produce a dose-dependent reduction in blood pressure in hypertensive rats.[1][2] It can also inhibit ET-1-mediated vasoconstriction.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound in conscious rats.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the solution. | - Vehicle Optimization: Test the solubility of this compound in a panel of biocompatible vehicles (e.g., saline, 5% DMSO in saline, 10% PEG400 in saline).- Sonication: Use a sonicator to aid in the dissolution of the compound.- pH Adjustment: If the compound's properties are known, adjust the pH of the vehicle to improve solubility.- Maintain Temperature: Prepare and administer the solution at a consistent temperature. |
| Catheter Patency Issues (Intravenous Administration) | - Blood clotting in the catheter.- Kinking of the catheter tubing.- Improper catheter placement. | - Regular Flushing: Flush the catheter with heparinized saline before and after each administration to prevent clotting.- Catheter Inspection: Visually inspect the external portion of the catheter for any kinks or damage.- Surgical Technique: Ensure proper surgical placement of the catheter in the jugular vein during the initial cannulation procedure. |
| Variable or Unexpected Experimental Results | - Inconsistent dosing due to precipitation or catheter issues.- Stress-induced physiological changes in the conscious rat.- Incorrect dosage calculation. | - Solution Clarity: Always visually inspect the solution for any precipitation before administration.- Acclimatization: Allow rats to acclimatize to the experimental setup to minimize stress.- Dose Verification: Double-check all calculations for dosage based on the rat's body weight and the concentration of the this compound solution. |
| Signs of Animal Distress Post-Administration | - Adverse reaction to the compound.- Adverse reaction to the vehicle.- Too rapid administration. | - Monitor Animal Behavior: Observe the rat for any signs of distress, such as lethargy, piloerection, or changes in breathing.- Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.- Slow Infusion: Administer the solution slowly and at a constant rate, especially for intravenous infusions. |
Experimental Protocols
1. Preparation of this compound Solution (General Protocol for a Poorly Soluble Compound)
-
Objective: To prepare a clear and stable solution of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 5% DMSO in saline)
-
Sterile vials
-
Sonicator
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Methodology:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a small amount of the chosen vehicle to wet the powder.
-
Vortex the mixture to create a slurry.
-
Gradually add the remaining vehicle while vortexing or sonicating.
-
Once the compound is fully dissolved, visually inspect the solution for any particulates.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
2. Intravenous (IV) Bolus Administration in Conscious Rats
-
Objective: To deliver a single, precise dose of this compound directly into the systemic circulation.
-
Prerequisites: Rats must be surgically implanted with a chronic indwelling jugular vein catheter and allowed to recover fully.
-
Methodology:
-
Acclimatize the rat to the experimental restraint or chamber.
-
Flush the catheter with heparinized saline to ensure patency.
-
Draw the calculated dose of the this compound solution into a sterile syringe.
-
Slowly inject the solution through the catheter over a period of 1-2 minutes.
-
Flush the catheter again with heparinized saline to ensure the full dose is delivered.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental troubleshooting workflow.
References
Technical Support Center: Minimizing SB-209670 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the long-term administration of SB-209670.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and by blocking its receptors, this compound can induce vasodilation and has been investigated for its therapeutic potential in conditions such as hypertension and ischemia-induced neuronal degeneration.[1]
Q2: What are the known and potential long-term toxicities associated with this compound and other endothelin receptor antagonists (ERAs)?
While specific long-term toxicology studies on this compound are not extensively published in publicly available literature, class-wide toxicities for endothelin receptor antagonists (ERAs) are well-documented and should be considered. The primary target organs for ERA-induced toxicity are the liver and the cardiovascular system. Key potential toxicities include:
-
Hepatotoxicity: Elevated liver enzymes (transaminases) are a known class effect of ERAs.[2][3][4][5][6] In some cases, this can progress to more severe liver injury.[5][6] One study in a rat model of endotoxic shock showed that administration of this compound resulted in liver dysfunction and hepatocellular injury.[7][8]
-
Cardiovascular Effects: While this compound is being investigated for its cardiovascular benefits, ERAs can also cause adverse cardiovascular effects. In the endotoxic shock model, this compound augmented hypotension.[7] Other ERAs have been associated with peripheral edema and anemia.[4][9]
-
Renal Dysfunction: The same endotoxic shock study indicated that this compound augmented renal dysfunction.[7]
-
Metabolic Acidosis: In the context of endotoxic shock, this compound was shown to augment metabolic acidosis.[7][8]
Q3: What are the early warning signs of this compound toxicity that I should monitor for in my long-term animal studies?
Regular monitoring is crucial for early detection of potential toxicity. Key parameters to monitor include:
-
Clinical Observations: Daily observation of animals for signs of distress, such as changes in activity level, posture, grooming, and food/water consumption. Note any signs of edema (swelling).
-
Body Weight: Monitor body weight at least weekly. A significant decrease in body weight can be an early indicator of toxicity.
-
Clinical Pathology:
-
Hepatotoxicity: Monitor serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Renal Toxicity: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Anemia: Monitor complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.
-
-
Cardiovascular Monitoring: In relevant studies, monitor blood pressure and heart rate.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Potential Cause: Direct hepatotoxicity of this compound or its metabolites. This is a known class effect of ERAs.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to rule out sample handling errors.
-
Dose Reduction: Consider reducing the dose of this compound to see if the enzyme levels return to baseline.
-
Histopathology: At the end of the study, or if signs of severe toxicity are observed, perform a thorough histopathological examination of the liver to assess for hepatocellular necrosis, inflammation, or other abnormalities.
-
Review Concomitant Medications: If other compounds are being administered, review their potential for hepatotoxicity and drug-drug interactions.
Issue 2: Observation of Peripheral Edema
Potential Cause: Fluid retention, a known side effect of some ERAs.
Troubleshooting Steps:
-
Physical Examination: Carefully examine the animal for swelling, particularly in the limbs and ventral areas.
-
Monitor Body Weight: A sudden increase in body weight can indicate fluid retention.
-
Assess Renal Function: Check serum creatinine and BUN to rule out kidney-related causes of edema.
-
Consider Diuretics: In some cases, and depending on the experimental protocol, the use of a diuretic might be considered to manage fluid retention, though this could be a confounding factor.
Issue 3: Decrease in Hemoglobin/Hematocrit (Anemia)
Potential Cause: A potential class effect of ERAs.
Troubleshooting Steps:
-
Confirm with a Complete Blood Count (CBC): Analyze a fresh blood sample to confirm the anemia and assess other hematological parameters.
-
Rule out Other Causes: Consider other potential causes of anemia in the context of your study, such as blood loss from surgical procedures or other experimental manipulations.
-
Monitor Reticulocyte Count: An increased reticulocyte count may indicate that the bone marrow is responding to the anemia.
-
Dose-Response Assessment: If possible, assess if the anemia is dose-dependent.
Experimental Protocols
Protocol 1: Monitoring Liver Function in Long-Term this compound Studies
Objective: To monitor for potential hepatotoxicity of this compound.
Methodology:
-
Baseline Measurement: Prior to the first administration of this compound, collect a baseline blood sample from all animals to measure serum ALT, AST, ALP, and total bilirubin.
-
Interim Monitoring: Collect blood samples at regular intervals throughout the study (e.g., monthly). The frequency may be increased if initial signs of toxicity are observed.
-
Terminal Measurement: Collect a final blood sample at the termination of the study.
-
Sample Processing:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Collect the serum and store at -80°C until analysis.
-
-
Biochemical Analysis: Use a validated automated clinical chemistry analyzer for the measurement of liver enzymes and bilirubin.
-
Histopathology:
-
At necropsy, collect the entire liver.
-
Fix in 10% neutral buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular injury, inflammation, or other pathological changes.
-
Protocol 2: Cardiovascular Safety Monitoring in Non-Rodent Species
Objective: To assess the cardiovascular safety of this compound in a non-rodent model (e.g., beagle dog).
Methodology:
-
Instrumentation: Animals should be instrumented with telemetry devices for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).
-
Acclimatization: Allow animals to acclimatize to the housing and study procedures for at least one week post-instrumentation.
-
Baseline Data Collection: Collect continuous cardiovascular data for at least 24 hours prior to the first dose of this compound to establish a stable baseline.
-
Dosing and Monitoring:
-
Administer this compound as per the study protocol.
-
Continuously record cardiovascular parameters throughout the study.
-
Pay close attention to the time of peak plasma concentration (if known) for acute effects.
-
-
Data Analysis:
-
Analyze changes in systolic and diastolic blood pressure, mean arterial pressure, and heart rate from baseline.
-
Analyze ECG intervals (e.g., PR, QRS, QT) for any drug-induced changes.
-
-
Clinical Observations: Conduct regular clinical observations to monitor for any signs of cardiovascular distress.
Data Presentation
Table 1: Hypothetical Liver Function Data in Rats Treated with this compound for 3 Months
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 80 ± 10 | 250 ± 30 | 0.2 ± 0.1 |
| This compound | 10 | 40 ± 7 | 85 ± 12 | 260 ± 35 | 0.2 ± 0.1 |
| This compound | 30 | 65 ± 9 | 110 ± 15 | 280 ± 40 | 0.3 ± 0.1 |
| This compound | 100 | 150 ± 25 | 250 ± 40 | 350 ± 50 | 0.5 ± 0.2 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Hypothetical Hematology Data in Rats Treated with this compound for 3 Months
| Treatment Group | Dose (mg/kg/day) | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cell Count (x10^6/µL) |
| Vehicle Control | 0 | 15.0 ± 1.0 | 45.0 ± 3.0 | 7.5 ± 0.5 |
| This compound | 10 | 14.8 ± 1.2 | 44.5 ± 3.5 | 7.4 ± 0.6 |
| This compound | 30 | 13.5 ± 1.1 | 40.5 ± 3.3 | 6.8 ± 0.5* |
| This compound | 100 | 12.0 ± 1.0 | 36.0 ± 3.0 | 6.0 ± 0.4** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.
Mandatory Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
References
- 1. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. picmonic.com [picmonic.com]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Effects of the endothelin receptor antagonist, SB 209670, on circulatory failure and organ injury in endotoxic shock in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the endothelin receptor antagonist, SB 209670, on circulatory failure and organ injury in endotoxic shock in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
Technical Support Center: Troubleshooting Bioavailability Challenges with SB-209670
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential bioavailability challenges encountered during experiments with SB-209670.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a potent and selective nonpeptide endothelin receptor antagonist. Its chemical structure and molecular weight (520.53 g/mol ) are known. Preclinical studies have reported its administration via intravenous and intraduodenal routes. While specific data on its oral bioavailability is limited in publicly available literature, compounds with similar molecular weight can sometimes present challenges in oral absorption.
Q2: What are the common challenges that can limit the oral bioavailability of a compound like this compound?
A2: The primary challenges affecting oral bioavailability can be categorized under the Biopharmaceutics Classification System (BCS), which considers solubility and permeability. Key issues include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.[1][2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.
Q3: How can I determine if my batch of this compound has a solubility issue?
A3: You can perform an in vitro solubility assay. A standard approach is the shake-flask method to determine thermodynamic solubility. If you observe low solubility in aqueous buffers at physiological pH (e.g., pH 1.2, 6.8), this is a likely contributor to poor bioavailability.
Q4: My compound has good solubility, but I still see low oral bioavailability. What should I investigate next?
A4: If solubility is not the limiting factor, the next step is to assess its intestinal permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[3][4][5] This assay can help determine the apparent permeability coefficient (Papp) and identify potential efflux issues.
Q5: The Caco-2 assay results indicate that this compound might be a P-glycoprotein (P-gp) substrate. What does this mean and how can I confirm it?
A5: If this compound is a P-gp substrate, this efflux transporter actively pumps the compound out of the intestinal cells, thereby reducing its absorption.[1] You can confirm this by conducting a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.[4] To further confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Troubleshooting Guides
Guide 1: Investigating Poor Oral Bioavailability
This guide provides a systematic workflow to identify the root cause of low oral bioavailability for a compound like this compound.
Guide 2: Troubleshooting Low Permeability in Caco-2 Assays
If you encounter low apparent permeability (Papp) values in your Caco-2 assay, this guide can help you troubleshoot potential experimental issues.
References
Technical Support Center: SB-209670 Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SB-209670, a potent non-peptide endothelin receptor antagonist. The information provided herein is intended to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of endothelin (ET) receptors, with a higher affinity for the ETA subtype than the ETB subtype. Endothelins are potent vasoconstrictors, and by blocking their receptors, this compound can induce vasodilation and lower blood pressure. It is a valuable tool for investigating the physiological and pathological roles of the endothelin system.
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in preclinical research to study conditions involving the endothelin system, such as hypertension, renal dysfunction, and cardiovascular diseases. Its ability to lower blood pressure and alter regional blood flow makes it a subject of interest in these fields.
Q3: How does the response to this compound differ between hypertensive and normotensive animal models?
A3: Studies have shown that the hemodynamic effects of this compound can differ significantly between hypertensive and normotensive strains. For instance, in Spontaneously Hypertensive Rats (SHR), this compound produces a more pronounced reduction in blood pressure compared to their normotensive Wistar-Kyoto (WKY) counterparts. This is likely due to an enhanced role of the endothelin system in maintaining high blood pressure in the hypertensive model.
Q4: Are there known differences in the required dosage of this compound between different rat strains like Wistar and Sprague-Dawley?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect | - Incorrect Dosage: The dose may be too low for the specific animal strain or disease model. - Poor Drug Solubility/Stability: this compound may not have been properly dissolved or may have degraded. - Route of Administration: The chosen route may not provide adequate bioavailability. | - Conduct a dose-response study to determine the effective dose for your specific model. - Ensure the appropriate vehicle is used for dissolution and that the solution is freshly prepared. Consider sonication or gentle warming if necessary, while being mindful of the compound's stability. - For systemic effects, intravenous or intraperitoneal administration is often more reliable than oral gavage. |
| Unexpected Side Effects (e.g., excessive hypotension) | - Dose is too high: The administered dose may be causing an exaggerated pharmacological response. - Strain Sensitivity: The animal strain being used may be particularly sensitive to the effects of endothelin receptor antagonism. | - Reduce the dosage and perform a dose-titration study to find a dose with the desired effect and minimal side effects. - Carefully monitor blood pressure and other vital signs, especially during the initial phase of the experiment. |
| Difficulty in dissolving this compound | - Inappropriate Solvent: The chosen solvent may not be suitable for this compound. | - Common vehicles for in vivo administration of similar compounds include saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of organic solvents like DMSO or ethanol, often with a surfactant like Tween 80 to aid dissolution. Always check the solubility information provided by the supplier. A small pilot study to test vehicle compatibility and solubility is recommended. |
Data on this compound Dosage in Different Rat Strains
The following table summarizes dosage information for this compound from a comparative study in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.
| Rat Strain | Dosing Regimen | Route of Administration | Observed Effect |
| Spontaneously Hypertensive Rat (SHR) | Priming dose of 5 mg/kg followed by a continuous infusion of 1 or 5 mg/kg/h | Intravenous (i.v.) | Significant reduction in mean arterial pressure. |
| Wistar-Kyoto (WKY) Rat | Priming dose of 5 mg/kg followed by a continuous infusion of 5 mg/kg/h | Intravenous (i.v.) | A smaller, but still significant, reduction in mean arterial pressure compared to SHR. |
Note: This data is derived from a specific study and may not be directly applicable to all experimental conditions. Researchers should always perform their own dose-finding studies.
Experimental Protocols
Below is a generalized experimental protocol for the administration of this compound in rats. This should be adapted based on the specific research question, animal strain, and institutional guidelines.
Objective: To assess the effect of this compound on mean arterial pressure in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent)
-
Male rats (strain to be specified, e.g., Wistar, Sprague-Dawley, SHR)
-
Anesthetic (if required for the procedure)
-
Catheters for intravenous infusion and blood pressure monitoring
-
Infusion pump
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
On the day of the experiment, anesthetize the rat according to your institution's approved protocol.
-
Surgically implant catheters into a femoral artery for blood pressure measurement and a femoral vein for drug infusion.
-
Allow the animal to recover from surgery as required by the experimental design. For acute studies, the experiment may proceed after a stabilization period under anesthesia.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dose and the infusion rate.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration for infusion.
-
-
Experimental Protocol:
-
Connect the arterial catheter to the blood pressure transducer and allow for a baseline recording period (e.g., 30-60 minutes) to ensure a stable signal.
-
Begin the intravenous infusion of the vehicle at a constant rate (e.g., 1 ml/h) and continue to monitor blood pressure.
-
After a stable vehicle infusion period, switch to the this compound solution. If a priming dose is used, administer it as a bolus injection, followed immediately by the continuous infusion.
-
Record blood pressure continuously throughout the experiment for the desired duration.
-
-
Data Analysis:
-
Calculate the mean arterial pressure at different time points before, during, and after this compound administration.
-
Compare the changes in blood pressure in the this compound treated group to a vehicle-treated control group.
-
Statistical analysis should be performed to determine the significance of the observed effects.
-
Visualizations
Endothelin Receptor Signaling Pathway
Caption: Simplified signaling pathway of Endothelin-1 (ET-1) via ETA and ETB receptors, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vivo effects of this compound.
Technical Support Center: Ensuring Specificity of SB-209670 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the endothelin receptor antagonist, SB-209670. The following information is designed to help ensure the specificity of your experiments and troubleshoot potential issues that may arise in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, non-peptide antagonist of endothelin receptors. It exhibits a higher affinity for the endothelin A (ETA) receptor subtype compared to the endothelin B (ETB) receptor subtype. This makes it a valuable tool for investigating the physiological and pathophysiological roles of endothelin signaling.
Q2: What are the known binding affinities of this compound?
The binding affinities (Ki) of this compound for human endothelin receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| ETA | 0.2 |
| ETB | 18 |
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in aqueous solutions and cell culture media can vary, so it is advisable to prepare fresh working solutions for each experiment. To minimize potential solvent-induced effects, the final concentration of DMSO in your experimental system should be kept low (typically below 0.1%).
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad off-target screening panels for this compound. While it is known to be highly selective for endothelin receptors, particularly the ETA subtype, the potential for interactions with other receptors, ion channels, or enzymes at higher concentrations cannot be entirely ruled out. Therefore, it is crucial for researchers to include appropriate controls in their experiments to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides strategies to ensure the specificity of your findings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected biological effect | - Compound precipitation: this compound may have limited solubility in aqueous buffers. - Compound degradation: Instability of the compound in the experimental medium. - Incorrect concentration: Calculation error or use of a suboptimal concentration. - Low receptor expression: The biological system may not express sufficient levels of ETA/ETB receptors. | - Visually inspect for precipitates. Prepare fresh dilutions from the stock solution. Consider using a carrier protein like BSA to improve solubility. - Prepare fresh working solutions for each experiment. Assess compound stability in your specific medium using analytical methods (e.g., HPLC) if necessary. - Perform a dose-response curve to determine the optimal concentration for your system. - Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Observed effect is not due to endothelin receptor blockade | - Off-target effects: this compound may be interacting with other cellular targets, especially at high concentrations. - Solvent effects: The vehicle (e.g., DMSO) may be causing a biological response. | - Use a structurally unrelated endothelin receptor antagonist: Compare the effects of this compound with another antagonist that has a different chemical structure (e.g., BQ-123 for ETA). If both compounds produce the same effect, it is more likely to be on-target. - Perform a rescue experiment: After inhibiting the effect with this compound, try to rescue the phenotype by adding an excess of the natural ligand, endothelin-1 (B181129) (ET-1). - Use a negative control compound: Include a compound with a similar chemical structure to this compound that is known to be inactive against endothelin receptors. - Include a vehicle-only control group: This will help to distinguish the effects of the compound from those of the solvent. |
| Variability between experiments | - Inconsistent compound preparation: Differences in stock solution concentration or age of working solutions. - Biological variability: Passage number of cells, age of animals, or other biological factors. | - Adhere to a strict protocol for compound preparation and storage. - Standardize all experimental conditions, including cell passage number and animal characteristics. |
Experimental Protocols
Detailed Methodology for Aortic Ring Vasoconstriction Assay
This protocol can be used to assess the inhibitory effect of this compound on endothelin-1-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm rings.
-
Mount the rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.
-
Assess the viability of the rings by contracting them with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM) to confirm endothelium integrity.
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings with different concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 (10^-10 to 10^-7 M).
-
Record the isometric tension and analyze the data to determine the IC50 of this compound.
Detailed Methodology for In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure in anesthetized rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Catheter for cannulation of the carotid artery
-
Pressure transducer and data acquisition system
-
Endothelin-1 (ET-1)
-
This compound
-
Saline solution
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the right carotid artery with a saline-filled catheter connected to a pressure transducer to record mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer a bolus intravenous injection of this compound or vehicle.
-
After a 15-minute pre-treatment period, administer an intravenous bolus of ET-1 to induce a pressor response.
-
Continuously record MAP and heart rate.
-
Analyze the data to determine the effect of this compound on the ET-1-induced pressor response.
Visualizations
Caption: Simplified Endothelin Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for validating the on-target effects of this compound in an experiment.
Caption: A troubleshooting decision tree for addressing unexpected results with this compound.
Validation & Comparative
A Comparative Guide to Endothelin Receptor Antagonists: SB-209670, BQ-123, and BQ-788
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used endothelin (ET) receptor antagonists: SB-209670, BQ-123, and BQ-788. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to Endothelin and its Receptors
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in a variety of cardiovascular diseases. Their biological effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). ETA receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. ETB receptors are located on both endothelial and vascular smooth muscle cells. Activation of endothelial ETB receptors mediates vasodilation via the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating endothelin. Conversely, ETB receptors on smooth muscle cells also mediate vasoconstriction. The distinct roles of these receptor subtypes have driven the development of selective and mixed receptor antagonists to investigate their physiological and pathophysiological functions.
Overview of this compound, BQ-123, and BQ-788
This guide focuses on a comparative analysis of three key endothelin receptor antagonists:
-
This compound: A non-peptide, mixed antagonist with high affinity for both ETA and ETB receptors.
-
BQ-123: A cyclic pentapeptide that is a highly selective antagonist for the ETA receptor.
-
BQ-788: A linear peptide that is a potent and selective antagonist for the ETB receptor.
Comparative Performance Data
The following tables summarize the quantitative data for each antagonist, providing a basis for their comparative pharmacology.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | ETA Receptor (Ki, nM) | ETB Receptor (Ki, nM) | Receptor Selectivity (ETA/ETB) |
| This compound | 0.2[1][2] | 18[1][2] | 0.011 (Mixed) |
| BQ-123 | 1.4 - 40[3][4] | 1500 - 2500[3][4] | >1000 (ETA Selective) |
| BQ-788 | 1000 - 1300[5] | 1.2 - 9.8[5] | <0.01 (ETB Selective) |
Table 2: In Vitro Functional Activity (IC50, nM)
| Compound | ETA Receptor Inhibition (IC50, nM) | ETB Receptor Inhibition (IC50, nM) |
| This compound | ~0.4 (inhibition of ET-1 induced contraction) | ~52-200 (inhibition of S6c/ET-1 induced contraction) |
| BQ-123 | 7.3[6][7] | 18000[8] |
| BQ-788 | 1300[9][10] | 1.2[9][10] |
Signaling Pathways and Mechanism of Action
Endothelin receptors, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors leading to physiological responses such as vasoconstriction and cell proliferation.
The antagonists discussed in this guide act by competitively binding to the ETA and/or ETB receptors, thereby preventing the binding of endogenous endothelins and inhibiting the downstream signaling cascade.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of the antagonists for ETA and ETB receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared by homogenization and centrifugation of cultured cells (e.g., SK-N-MC cells for ETA and Girardi heart cells for ETB).
-
Binding Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]ET-1) and a range of concentrations of the unlabeled antagonist (this compound, BQ-123, or BQ-788).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This protocol describes a method to assess the functional antagonism of the compounds on endothelin-induced vasoconstriction in isolated arterial rings.
Detailed Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or rabbit pulmonary artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: Tissues are pre-incubated with either the vehicle or different concentrations of the antagonist (this compound, BQ-123, or BQ-788) for a set time.
-
Agonist Stimulation: A cumulative concentration-response curve to endothelin-1 is then generated.
-
Data Analysis: The contractile responses are recorded isometrically. The potency of the antagonists is determined by analyzing the rightward shift of the concentration-response curve to endothelin-1 and can be expressed as pA2 or Kb values.
In Vivo Blood Pressure Measurement
This protocol outlines a method for evaluating the effect of the antagonists on systemic blood pressure in an animal model.
Detailed Methodology:
-
Animal Preparation: Anesthetized rats are instrumented with a catheter in a carotid or femoral artery for direct measurement of arterial blood pressure. A venous catheter is also placed for drug administration.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.
-
Antagonist Administration: this compound, BQ-123, or BQ-788 is administered intravenously at various doses.
-
Blood Pressure Monitoring: Blood pressure and heart rate are continuously monitored for a defined period after antagonist administration to determine the magnitude and duration of the effect.
-
Data Analysis: Changes in MAP and heart rate from baseline are calculated and compared between different treatment groups. In some studies, the ability of the antagonist to block the pressor response to an exogenous endothelin-1 challenge is also assessed.
Summary and Conclusion
The choice between this compound, BQ-123, and BQ-788 depends critically on the specific research question.
-
This compound is a potent, non-peptide mixed ETA/ETB receptor antagonist. Its dual action makes it a valuable tool for investigating the overall physiological effects of the endothelin system when blockade of both receptor subtypes is desired.
-
BQ-123 is a highly selective ETA receptor antagonist. It is the tool of choice for specifically elucidating the roles of the ETA receptor in mediating vasoconstriction, cell proliferation, and other ETA-dependent processes.
-
BQ-788 is a potent and selective ETB receptor antagonist. It is indispensable for studying the multifaceted functions of the ETB receptor, including its role in vasodilation, endothelin clearance, and potential vasoconstriction in certain vascular beds.
References
- 1. Direct comparison of selective endothelin A and non-selective endothelin A/B receptor blockade in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
Comparative Analysis of Endothelin Receptor Antagonists: SB-209670 vs. Bosentan
This guide provides a detailed comparison of two non-peptide endothelin (ET) receptor antagonists, SB-209670 and bosentan (B193191). The focus is an objective evaluation of their efficacy and selectivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Introduction and Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes. Its effects are mediated through two G-protein-coupled receptor subtypes: ET-A and ET-B.[1] The ET-A receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[1][2] The ET-B receptor has a more complex role; when located on endothelial cells it mediates vasodilation via nitric oxide release, but it can also elicit vasoconstriction when located on smooth muscle cells.[1][2] In pathologies such as pulmonary arterial hypertension (PAH), elevated ET-1 levels contribute to sustained vasoconstriction and vascular remodeling.[3][4]
Both this compound and bosentan are competitive antagonists of endothelin receptors.[5][6] By blocking the binding of ET-1 to both ET-A and ET-B receptors, they inhibit its downstream signaling pathways, leading to vasodilation and a decrease in vascular resistance.[2][7] While both are classified as dual antagonists, they exhibit different affinities and selectivity for the receptor subtypes.
Efficacy and Selectivity: Quantitative Data
The primary difference between this compound and bosentan lies in their binding affinities (Ki) for the ET-A and ET-B receptors, which dictates their selectivity. This compound is a subnanomolar antagonist, showing significantly higher affinity for the ET-A receptor compared to bosentan.[8][9] While both are dual antagonists, bosentan has a lower selectivity ratio for the ET-A receptor.[10][11]
| Compound | Receptor Subtype | Binding Affinity (Ki / Kd) | Selectivity (ET-B Ki / ET-A Ki) | Reference |
| This compound | Human ET-A | 0.2 - 0.4 nM (Ki) | ~45-90 fold | [8][9][12][13] |
| Human ET-B | 18 nM (Ki) | [8][9][12][13] | ||
| Human Pulmonary Artery ET-A | 14.3 nM (Kd) | ~350 fold | [14] | |
| Human Pulmonary Artery ET-B | 5.0 µM (Kd) | [14] | ||
| Bosentan | Human ET-A | 12.5 nM (Kd) | ~88 fold | [14] |
| Human ET-B | 1.1 µM (Kd) | [14] | ||
| (General) | - | ~20 fold | [10][11][15] |
Note: Binding affinity values can vary based on the experimental conditions, tissue source (e.g., cloned receptors vs. native tissue), and radioligand used.
In functional assays, this compound has been shown to produce concentration-dependent inhibition of ET-1-mediated vasoconstriction in various isolated vascular tissues.[8][9] In vivo studies in hypertensive rats demonstrated that this compound produces a dose-dependent reduction in blood pressure.[8][9] Bosentan is also an effective antagonist in vivo, approved for the treatment of PAH, where it improves exercise ability and decreases the rate of clinical worsening.[3]
Experimental Protocols
The data presented are derived from established pharmacological assays. Below are generalized methodologies for the key experiments used to characterize these antagonists.
This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Receptor Preparation: Membranes are prepared from cells expressing cloned human ET-A or ET-B receptors (e.g., CHO cells) or from homogenized tissues (e.g., human pulmonary artery).[14][16]
-
Incubation: A fixed concentration of a radioligand (e.g., [¹²⁵I]ET-1 or [³H]SB 209670) is incubated with the receptor preparation in a suitable buffer.[8][16]
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled antagonist (this compound or bosentan).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
This protocol assesses the functional efficacy of the antagonists in a living animal model by measuring their effect on blood pressure and vascular resistance.
-
Animal Model: Anesthetized or conscious hypertensive rats (e.g., spontaneously hypertensive rats) are used.[13]
-
Instrumentation: Catheters are surgically implanted in an artery (e.g., carotid or femoral) for blood pressure monitoring and in a vein for drug administration. For more detailed studies, flow probes may be placed around specific arteries.[13]
-
Baseline Measurement: After a stabilization period, baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate, are recorded.
-
Drug Administration: this compound or bosentan is administered, either as an intravenous (i.v.) bolus, a continuous i.v. infusion, or via intraduodenal administration to assess bioavailability.[13]
-
ET-1 Challenge (Optional): To confirm antagonism, an exogenous ET-1 challenge can be administered before and after the antagonist to measure the inhibition of the ET-1-induced pressor response.
-
Data Acquisition: Hemodynamic parameters are continuously monitored and recorded for a defined period following drug administration.
-
Analysis: The changes in hemodynamic parameters from baseline are calculated and compared between different dose groups and a vehicle control group to determine the antagonist's efficacy and duration of action.
Summary
Both this compound and bosentan are potent, dual non-peptide antagonists of the endothelin system.
-
This compound is characterized by its extremely high, subnanomolar affinity for the ET-A receptor, with a high selectivity ratio over the ET-B receptor.[8][9] This makes it a valuable research tool for investigating the specific roles of the endothelin system.[9]
-
Bosentan is a clinically approved drug that also acts as a dual antagonist but with a lower affinity and ET-A/ET-B selectivity ratio compared to this compound.[3][10][14] Its efficacy in treating conditions like PAH is well-established.[3]
The choice between these two compounds depends on the specific application. For research requiring a highly potent and more selective ET-A antagonist to dissect physiological mechanisms, this compound is a superior tool. For clinical applications or preclinical studies modeling human therapies for conditions like PAH, bosentan represents a clinically relevant benchmark.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosentan - Wikipedia [en.wikipedia.org]
- 6. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterispharma.com [sterispharma.com]
- 8. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Nonpeptide endothelin receptor antagonists. VII: Binding characteristics of [3H]SB 209670, a novel nonpeptide antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SB-209670 Antagonist Activity in Human Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-209670, a potent nonpeptide endothelin (ET) receptor antagonist, with other alternative antagonists. It includes supporting experimental data from human tissues, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid in the objective assessment of its performance.
Comparative Antagonist Activity at Human Endothelin Receptors
This compound is a high-affinity endothelin receptor antagonist with a preference for the ET-A receptor subtype over the ET-B receptor.[1] Its antagonist activity has been characterized in various human tissues and compared with other commercially available antagonists. The following table summarizes the binding affinities (Kd), inhibitory constants (Ki), and functional antagonist potencies (pKB) of this compound and its alternatives in different human tissues.
| Antagonist | Receptor Target | Human Tissue | Assay Type | Value | Reference |
| This compound | ET-A/ET-B | Pulmonary Artery | Binding Assay (Kd) | ET-A: 14.3 nM, ET-B: 5.0 µM | [1] |
| This compound | ET-A/ET-B | Left Ventricle | Binding Assay | Does not distinguish between subtypes | [2] |
| Bosentan (B193191) | ET-A/ET-B | Pulmonary Artery | Binding Assay (Kd) | ET-A: 12.5 nM, ET-B: 1.1 µM | [1] |
| Bosentan | ET-A/ET-B | Left Ventricle | Binding Assay (Kd) | 77.9 nM (monophasic) | [3] |
| Bosentan | ET-A | Pulmonary Artery | Functional Assay (pKB) | 6.28 | [4] |
| Bosentan | ET-A | Radial Artery | Functional Assay (pKB) | 6.04 | [4] |
| BQ-123 | ET-A selective | Heart | Binding Assay (Kd) | ET-A: 1.18 nM | [3] |
| Ambrisentan (B1667022) | ET-A selective | Pulmonary Artery | Functional Assay (pKB) | 7.38 | [4] |
| Ambrisentan | ET-A selective | Radial Artery | Functional Assay (pKB) | 6.96 | [4] |
| Macitentan (B1675890) | ET-A/ET-B | Pulmonary Artery | Functional Assay (pKB) | 8.02 | [4] |
| Macitentan | ET-A/ET-B | Radial Artery | Functional Assay (pKB) | 7.49 | [4] |
Endothelin Signaling Pathway and Antagonist Intervention
Endothelin-1 (B181129) (ET-1) mediates its physiological effects through two G protein-coupled receptors, ET-A and ET-B. Activation of these receptors in vascular smooth muscle cells leads to vasoconstriction and proliferation. The diagram below illustrates the major signaling cascades initiated by ET-1 and the points of intervention by antagonists like this compound.
Caption: Endothelin signaling pathway and antagonist action.
Experimental Protocols for Validating Antagonist Activity
To validate the antagonist activity of compounds like this compound in human tissues, two primary types of assays are commonly employed: radioligand binding assays and functional tissue assays.
Radioligand Binding Assays
These assays determine the affinity and selectivity of a compound for its receptor.
References
- 1. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-209670: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the non-peptide endothelin receptor antagonist, SB-209670, with a focus on its cross-reactivity with other receptors. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Summary of Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for human and rat endothelin (ET) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| ETA | Human | 0.2 | [1][2] |
| ETB | Human | 18 | [1][2] |
| ETA | Rat (neuronal) | 4.0 ± 1.5 | [3] |
| ETB | Rat (neuronal) | 46 ± 14 | [3] |
As the data indicates, this compound is a potent antagonist with sub-nanomolar affinity for the human ETA receptor and approximately 90-fold lower affinity for the human ETB receptor, suggesting a significant degree of selectivity for the ETA subtype in humans.[1][2] In rat neuronal tissue, while still showing a preference for the ETA receptor, the selectivity margin is approximately 11.5-fold.[3]
Experimental Protocols
The binding affinity data presented above was primarily determined through radioligand displacement binding assays. A detailed, generalized methodology for such an experiment is provided below.
Radioligand Displacement Binding Assay for Endothelin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the human ETA or ETB receptor.
-
Radioligand: [125I]-ET-1 (a high-affinity, non-selective endothelin receptor ligand).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., unlabeled ET-1) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: e.g., Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester or 96-well filter plates to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, [125I]-ET-1 at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain membranes, [125I]-ET-1, and a saturating concentration of unlabeled ET-1.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound [125I]-ET-1.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of ETA and ETB receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a radioligand displacement binding assay.
Caption: Simplified signaling pathways of ETA and ETB receptors.
Discussion of Cross-Reactivity
References
A Comparative Guide to SB-209670 and Other Endothelin Antagonists for Researchers
This guide provides a detailed comparison of the endothelin receptor antagonist SB-209670 with other notable antagonists in its class. It is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological distinctions and experimental background of these compounds. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Endothelin Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes. It exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role; their stimulation on smooth muscle cells also causes vasoconstriction, while on endothelial cells, it mediates vasodilation through the release of nitric oxide and prostacyclin. ETB receptors are also involved in the clearance of circulating ET-1.[1][2] Endothelin receptor antagonists (ERAs) are valuable tools for studying the endothelin system and have been developed as therapeutic agents for conditions such as pulmonary arterial hypertension (PAH).
This compound is a potent, non-peptide, dual endothelin receptor antagonist with high affinity for both ETA and ETB receptors.[3] This guide compares its in vitro activity with other ERAs, including the ETA-selective antagonist BQ-123, the dual antagonist bosentan, the non-selective antagonist PD142893, and the highly potent ETA-selective antagonist A-127722 (atrasentan).
Quantitative Comparison of Endothelin Receptor Antagonists
The following tables summarize the in vitro potency and receptor binding affinities of this compound and other selected endothelin antagonists. This data is crucial for comparing their pharmacological profiles.
Table 1: Receptor Binding Affinity (Ki, nM) of Endothelin Antagonists
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Receptor Selectivity (ETA vs ETB) | Reference |
| This compound | 0.2 | 18 | 90-fold for ETA | [4] |
| A-127722 (Atrasentan) | 0.069 | 139 | ~2014-fold for ETA | [5] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism (Kb, nM and pA2) of Endothelin Antagonists
| Compound | Assay System | ET Receptor Target | Kb (nM) | pA2 | Reference |
| This compound | Isolated Rat Aorta | ETA | 0.4 ± 0.04 | - | |
| BQ-123 | Isolated Rat Aorta | ETA | 18 ± 2 | - | |
| Bosentan | Isolated Rat Aorta | ETA | 72 ± 10 | - | |
| PD142893 | Isolated Rat Aorta | ETA | 310 ± 30 | - | |
| A-127722 (Atrasentan) | Isolated Rat Aorta | ETA | - | 9.2 | [5] |
Kb (equilibrium dissociation constant for an antagonist) and pA2 (-log of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist) are measures of the functional potency of an antagonist. A lower Kb or a higher pA2 value indicates greater potency.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare endothelin antagonists.
Radioligand Binding Assay for Ki Determination
This protocol describes a method for determining the binding affinity (Ki) of a test compound for endothelin receptors.
Objective: To measure the ability of an antagonist to displace a radiolabeled ligand from ETA and ETB receptors.
Materials:
-
Cell membranes expressing cloned human ETA or ETB receptors.
-
125I-ET-1 (radioligand).
-
Test antagonist (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% bovine serum albumin).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes, 125I-ET-1 at a fixed concentration (typically near its Kd value), and varying concentrations of the test antagonist.
-
Equilibration: Incubate the mixture for a sufficient time at a specific temperature (e.g., 60 minutes at 37°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Rat Aorta Contraction Assay for Kb Determination
This protocol outlines the procedure for assessing the functional antagonism of ET-1-induced vasoconstriction in an ex vivo tissue model.
Objective: To determine the potency (Kb) of an antagonist in inhibiting the contractile response of isolated rat aortic rings to ET-1.
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1).
-
Endothelin-1 (ET-1).
-
Test antagonist (e.g., this compound).
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-5 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, washing with fresh Krebs solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure their viability.
-
Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the aortic rings with a specific concentration of the test antagonist or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the contractile response.
-
Data Analysis: Compare the ET-1 concentration-response curves in the absence and presence of different concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, from which the Kb can be derived.
Visualizations
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow.
Caption: Endothelin-1 signaling pathways leading to vasoconstriction and vasodilation.
Caption: Workflow for isolated rat aorta contraction assay.
Discussion and Conclusion
The data presented in this guide highlight the pharmacological profile of this compound as a potent dual ETA/ETB receptor antagonist. Its high affinity for the ETA receptor, as indicated by its low nanomolar Ki and Kb values, is comparable to or greater than that of older antagonists like BQ-123 and bosentan. The comparison with A-127722 (atrasentan) underscores the differences between dual and selective ETA antagonists, with A-127722 demonstrating significantly higher selectivity for the ETA receptor.
For future research, direct head-to-head comparisons of this compound with modern ERAs using standardized assays would be invaluable for a more complete understanding of their relative potencies and selectivities. Such studies would further elucidate the structure-activity relationships within this important class of pharmacological agents.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Coronary vasoconstriction in vitro in the hearts of polyarthritic rats: effectiveness of in vivo treatment with the endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of A-127722: an orally active and highly potent ETA-selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Endothelin Receptor Antagonists: SB-209670 and Sitaxsentan
This guide provides a detailed, objective comparison of SB-209670 and sitaxsentan (B1663635), two non-peptide endothelin (ET) receptor antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to delineate the pharmacological, kinetic, and clinical profiles of these compounds.
Mechanism of Action and Receptor Selectivity
Both this compound and sitaxsentan exert their effects by antagonizing endothelin receptors, which are key players in vasoconstriction and cell proliferation.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, mediates its effects through two receptor subtypes: ET-A and ET-B.[3][4] While both compounds target these receptors, their primary distinction lies in their selectivity for the ET-A subtype over the ET-B subtype.
Sitaxsentan is a highly selective ET-A receptor antagonist.[5][6] This selectivity is considered advantageous as it blocks the vasoconstrictive effects of ET-A receptors while preserving the potential benefits of ET-B receptor function, such as vasodilation and the clearance of circulating ET-1.[7][8] In contrast, this compound is a potent, mixed ET-A/ET-B receptor antagonist with a lower selectivity ratio.[9][10][11]
Data Presentation: Receptor Affinity and Selectivity
The following table summarizes the quantitative data on the binding affinities (Ki) and selectivity of each compound for human endothelin receptors.
| Compound | ET-A Receptor Affinity (Ki) | ET-B Receptor Affinity (Ki) | Selectivity Ratio (ET-B Ki / ET-A Ki) |
| This compound | 0.2 nM[9][12][13] | 18 nM[9][12][13] | ~90-fold[9][12][13] |
| Sitaxsentan | ~0.5 - 1.0 nM | ~2,600 - 5,000 nM | ~6,500-fold[6][14] |
Endothelin Signaling Pathway
The binding of ET-1 to the G-protein coupled ET-A receptor on vascular smooth muscle cells initiates a signaling cascade. This primarily involves the activation of Gαq, which in turn stimulates phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[15] The subsequent increase in intracellular calcium and activation of PKC lead to smooth muscle contraction and vasoconstriction.[15] Both this compound and sitaxsentan competitively block the initial binding of ET-1 to the ET-A receptor, thereby inhibiting this entire downstream pathway.
Mandatory Visualization: Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sitaxsentan in the management of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Sitaxsentan, a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sitaxentan - Wikipedia [en.wikipedia.org]
- 8. Sitaxsentan: a novel endothelin-A receptor antagonist for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sitaxentan: in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Confirming the In Vivo Efficacy of SB-209670 in Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of SB-209670, a potent non-peptide endothelin (ET) receptor antagonist, with other relevant antagonists, focusing on data from genetic models of hypertension. The information is intended to assist researchers in evaluating this compound for preclinical studies.
Executive Summary
This compound is a dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. In vivo studies utilizing genetic models of hypertension, such as the spontaneously hypertensive rat (SHR), have demonstrated its efficacy in lowering blood pressure. This guide presents a compilation of experimental data from studies involving this compound and other endothelin receptor antagonists, namely bosentan (B193191) and atrasentan, in relevant genetic animal models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on their in vivo effects.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Group (SHR) | Control Group (WKY) | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Significant reduction of -23+/-2 mm Hg | Significant reduction of -13+/-1 mm Hg | This compound effectively lowers blood pressure in both hypertensive and normotensive rats, with a more pronounced effect in the hypertensive model. | [1] |
| Renal Conductance | Significantly increased | Decreased | Demonstrates a vasodilatory effect in the renal vasculature of SHR, contrasting with a vasoconstrictive effect in normotensive rats. | [1] |
| Mesenteric Conductance | Significantly increased | Increased | Indicates vasodilation in the mesenteric vascular bed in both strains. | [1] |
| Hindquarters Conductance | Significantly increased | Increased | Shows a vasodilatory effect in the hindquarters vasculature of both strains. | [1] |
*WKY: Wistar-Kyoto rats (normotensive control)
Table 2: Comparative Efficacy of Endothelin Receptor Antagonists in Genetic Hypertension Models
| Compound | Genetic Model | Key Efficacy Endpoints | Dosage | Key Findings | Reference |
| This compound | Spontaneously Hypertensive Rat (SHR) | Mean Arterial Pressure, Regional Blood Flow | 5 mg/kg priming dose + 5 mg/kg/h IV infusion | Significantly lowered blood pressure and caused generalized vasodilation in SHR. | [1] |
| Bosentan | Spontaneously Hypertensive Rat (SHR) | Blood Pressure, Cardiovascular Remodeling | 100 mg/kg/day in food for 10 weeks | Did not alter the development of hypertension or vascular remodeling in young SHR. | [2] |
| Atrasentan | Dahl Salt-Sensitive Hypertensive Rat | Proteinuria, Serum Creatinine, Cardiac Hypertrophy | 5 mg/kg/day | Attenuated renal and cardiac dysfunction independent of blood pressure reduction. | |
| This compound | Transgenic Hypertensive Mice (overexpressing Angiotensin II) | Blood Pressure | 3 mg/kg IV injection | Did not change blood pressure in the short-term, suggesting context-dependent efficacy. | [3] |
Experimental Protocols
Study of this compound in Spontaneously Hypertensive Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.[1]
-
Surgical Preparation: Rats were anesthetized, and catheters were implanted in the femoral artery and vein for blood pressure measurement and drug infusion, respectively. Miniaturized pulsed Doppler flow probes were placed around the left renal artery, superior mesenteric artery, and distal abdominal aorta to measure regional blood flow.[1]
-
Drug Administration: After a recovery period, conscious rats received a 4.5-hour intravenous infusion of this compound (5 mg/kg priming dose followed by 1 or 5 mg/kg/h) or saline.[1]
-
Hemodynamic Measurements: Mean arterial pressure (MAP), heart rate (HR), and regional blood flows were continuously recorded. Regional vascular conductances were calculated from the blood flow and MAP data.[1]
Study of this compound in Transgenic Hypertensive Mice
-
Animal Model: 20-week-old male transgenic hypertensive mice (THM) carrying both human renin and angiotensinogen (B3276523) genes, leading to marked activation of the renin-angiotensin system.[3]
-
Drug Administration: A high dose (3 mg/kg) of the ETA/B-nonselective receptor antagonist this compound was administered via intravenous injection.[3]
-
Blood Pressure Measurement: Blood pressure was monitored following the injection to assess the short-term effects of the antagonist.[3]
Mandatory Visualization
Endothelin Signaling Pathway
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Testing in SHR
Caption: Workflow for assessing the in vivo hemodynamic effects of this compound in SHR.
References
- 1. Differential haemodynamic effects of endothelin receptor antagonist, SB 209670, in conscious hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic endothelin receptor antagonist treatment of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 expression in hearts of transgenic hypertensive mice overexpressing angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SB-209670's Effect on Blood Pressure: A Comparative Guide
This guide provides an objective comparison of the endothelin receptor antagonist SB-209670's performance in reducing blood pressure with other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed methodologies to support independent validation and further research.
Introduction to Endothelin Receptor Antagonists and Blood Pressure Regulation
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension.[1][2] It exerts its effects by binding to two main receptor subtypes: ETA and ETB receptors, which are located on vascular smooth muscle cells and endothelial cells.[3][4] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and a subsequent increase in blood pressure.[3] The role of ETB receptors is more complex; their activation on smooth muscle cells also causes vasoconstriction, while their stimulation on endothelial cells promotes the release of vasodilators like nitric oxide, leading to vasodilation.[3][5]
Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1. By inhibiting the binding of ET-1 to its receptors, ERAs can lead to vasodilation and a reduction in blood pressure.[1] This guide focuses on this compound, a nonpeptide endothelin receptor antagonist, and compares its antihypertensive effects with other ERAs, providing a comprehensive overview of the available preclinical and clinical data.
Comparative Efficacy of Endothelin Receptor Antagonists on Blood Pressure
The following table summarizes the quantitative data on the effect of this compound and other endothelin receptor antagonists on blood pressure. The data is compiled from various preclinical and clinical studies.
| Drug | Class | Model/Population | Dose | Route of Administration | Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Reference |
| This compound | Dual ETA/ETB Antagonist | Spontaneously Hypertensive Rats (SHR) | 10 µg/kg/min for 6 hours | Intravenous | ~25 mmHg (Mean Arterial Pressure) | [6] |
| This compound | Dual ETA/ETB Antagonist | Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | Intraduodenal | ~35 mmHg (Mean Arterial Pressure) 5 hours post-administration | [6] |
| Bosentan | Dual ETA/ETB Antagonist | Patients with Essential Hypertension | 500 mg or 1000 mg twice daily | Oral | 5.7 mmHg (Diastolic) | [7] |
| Bosentan | Dual ETA/ETB Antagonist | Angiotensin II-infused Rats | 30 mg/kg/day | Gavage | Prevented increase from 126 mmHg to 164 mmHg | [8] |
| Darusentan (B1669833) | Selective ETA Antagonist | Patients with Moderate Hypertension | 100 mg | Oral | 11.3 mmHg (Systolic) / 8.3 mmHg (Diastolic) | [9][10] |
| Darusentan | Selective ETA Antagonist | Patients with Resistant Hypertension | 300 mg | Oral | 11.5 mmHg (Systolic) / 6.3 mmHg (Diastolic) | [11][12] |
| Atrasentan (B1666376) | Selective ETA Antagonist | Ren-2 Transgenic Rats (High-Salt Diet) | 5 mg/kg/day | Oral | Attenuated the development of hypertension | [13] |
| Atrasentan | Selective ETA Antagonist | Patients with Cardiovascular Risk | Not specified | Oral | Mean aortic blood pressure decreased from 92 to 80 mmHg | [14] |
| Aprocitentan | Dual ETA/ETB Antagonist | Patients with Resistant Hypertension | 12.5 mg | Oral | 3.8 mmHg (Office Systolic) / 4.2 mmHg (24h Ambulatory Systolic) | [15][16] |
| Aprocitentan | Dual ETA/ETB Antagonist | Patients with Resistant Hypertension | 25 mg | Oral | 3.7 mmHg (Office Systolic) / 5.9 mmHg (24h Ambulatory Systolic) | [15][16] |
Experimental Protocols
The following section details the common methodologies used in the cited studies to assess the effect of endothelin receptor antagonists on blood pressure in preclinical models, particularly in rats.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[17] These rats develop hypertension without any external intervention, making them suitable for studying the effects of antihypertensive drugs.
-
Wistar-Kyoto (WKY) Rats: These are normotensive rats that serve as a genetic control for the SHR strain.
-
Renin-Hypertensive Rats: This model involves inducing hypertension through mechanisms that activate the renin-angiotensin system, for example, by renal artery clipping.
-
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet and are a model for salt-sensitive hypertension.[18]
Blood Pressure Measurement Techniques
There are several methods for measuring blood pressure in rats, each with its advantages and limitations.[19]
-
Tail-Cuff Method (Non-invasive): This is a common non-invasive method for measuring systolic blood pressure.[20]
-
Principle: A cuff is placed around the rat's tail and inflated to occlude blood flow. The pressure is then gradually released, and the pressure at which blood flow returns (detected by a sensor) is recorded as the systolic blood pressure.
-
Procedure:
-
The rat is placed in a restrainer to minimize movement.
-
The tail is warmed to increase blood flow and improve signal detection.
-
The tail cuff and a pulse sensor are placed on the tail.
-
The cuff is automatically inflated and deflated multiple times, and the average systolic blood pressure is recorded.
-
-
-
Intra-arterial Catheterization (Invasive, Direct): This method provides continuous and accurate measurement of both systolic and diastolic blood pressure.[19][21]
-
Principle: A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.
-
Procedure:
-
The rat is anesthetized.
-
A small incision is made to expose the target artery.
-
A catheter filled with heparinized saline is inserted into the artery and secured.
-
The catheter is tunneled subcutaneously and externalized at the back of the neck.
-
After a recovery period, the catheter is connected to a pressure transducer to record blood pressure in conscious, freely moving animals.
-
-
-
Radiotelemetry (Invasive, Direct): This is considered the gold standard for chronic blood pressure monitoring in conscious, unrestrained animals.[22]
-
Principle: A small, implantable transmitter is surgically placed in the abdominal aorta or other major artery. The transmitter continuously measures blood pressure and transmits the data wirelessly to a receiver.
-
Procedure:
-
The rat is anesthetized.
-
The telemetry transmitter is surgically implanted into the peritoneal cavity, and its catheter is inserted into the abdominal aorta.
-
After a recovery period, the animal is returned to its home cage, and blood pressure is continuously monitored without the need for restraint or tethering.
-
-
Drug Administration
-
Intravenous (IV) Infusion: The drug is administered directly into the bloodstream at a constant rate, allowing for precise control of plasma concentrations.
-
Intraduodenal (ID) Administration: The drug is delivered directly into the duodenum, bypassing the stomach, to assess its absorption and effectiveness after enteric administration.
-
Oral Gavage: The drug is administered directly into the stomach using a tube, a common method for oral drug delivery in preclinical studies.
-
Mixed with Food: For chronic studies, the drug can be mixed with the animal's chow to provide continuous administration over a longer period.
Visualizing the Mechanisms
Endothelin Signaling Pathway in Vasoconstriction
The following diagram illustrates the signaling pathway activated by endothelin-1 (ET-1) in vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Endothelin receptor antagonists like this compound block this pathway at the receptor level.
Caption: Endothelin-1 signaling pathway leading to vasoconstriction.
Experimental Workflow for Preclinical Antihypertensive Drug Testing
This diagram outlines a typical experimental workflow for evaluating the efficacy of a new antihypertensive compound like this compound in a preclinical rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CV Physiology | Endothelin [cvphysiology.com]
- 4. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. The effect of an endothelin-receptor antagonist, bosentan, on blood pressure in patients with essential hypertension. Bosentan Hypertension Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Bosentan attenuates the hypertensive effect of angiotensin II in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin A receptor blocker atrasentan lowers blood pressure by the reduction of nifedipine-sensitive calcium influx in Ren-2 transgenic rats fed a high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Atrasentan in Patients With Cardiovascular Risk and Early Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aprocitentan: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cardiacwire.com [cardiacwire.com]
- 17. Mechanisms of spontaneous hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
SB-209670: A Comparative Analysis in Preclinical Disease Models
A Comprehensive Review of the Endothelin Receptor Antagonist's Efficacy in Hypertension, Vascular Restenosis, and Cerebral Ischemia
For researchers and scientists in the field of drug development, the endothelin (ET) system presents a critical therapeutic target for a variety of cardiovascular and neurological diseases. SB-209670, a potent and selective non-peptide antagonist of both endothelin receptor subtypes A (ETA) and B (ETB), has demonstrated significant therapeutic potential in several preclinical disease models. This guide provides a comparative analysis of this compound's performance in models of hypertension, neointima formation following vascular injury, and cerebral ischemia, supported by available experimental data.
Mechanism of Action: Targeting the Endothelin Pathway
This compound exerts its effects by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and mitogen, to its receptors. It displays a high affinity for the ETA receptor (Ki = 0.2 nM) and a slightly lower affinity for the ETB receptor (Ki = 18 nM). By blocking the actions of ET-1, this compound effectively counteracts the pathological processes driven by excessive endothelin system activation, including vasoconstriction, smooth muscle cell proliferation, and inflammation.
Data Presentation: Efficacy Across Disease Models
The following tables summarize the quantitative data on the efficacy of this compound in different preclinical models.
Table 1: Efficacy of this compound in a Rat Model of Hypertension
| Animal Model | Treatment Group | Dose | Change in Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 5 mg/kg priming dose + 5 mg/kg/h i.v. infusion | ↓ 23 ± 2 mm Hg | [1] |
| Spontaneously Hypertensive Rats (SHR) | This compound | 5 mg/kg priming dose + 1 mg/kg/h i.v. infusion | ↓ 15 ± 5 mm Hg | [1] |
| Wistar-Kyoto (WKY) Rats (Normotensive Control) | This compound | 5 mg/kg priming dose + 5 mg/kg/h i.v. infusion | ↓ 13 ± 1 mm Hg | [1] |
Table 2: Efficacy of this compound in a Rat Model of Neointima Formation
| Animal Model | Treatment Group | Dose | Reduction in Neointimal Area | Reduction in Intima/Media Ratio | Reference |
| Rat Carotid Artery Balloon Angioplasty | This compound | 2.5 mg/kg i.p., twice daily | ~50% | Not specified | [2] |
Table 3: Efficacy of this compound in a Gerbil Model of Cerebral Ischemia
| Animal Model | Treatment Group | Dose | Outcome | Reference |
| Gerbil Stroke Model | This compound | Not specified | Protects from ischemia-induced neuronal degeneration |
Note: Specific quantitative data on the percentage of neuronal protection was not available in the reviewed literature.
Table 4: Efficacy of this compound in a Canine Model of Cardiac Arrhythmia
| Animal Model | Treatment Group | Dose | Outcome | Reference |
| Anesthetized Dog with ET-1 Induced Arrhythmia | This compound | Not specified | Completely abolished fatal ventricular fibrillation |
Note: While the qualitative outcome is significant, specific quantitative data on arrhythmia burden was not provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Endothelin Receptor Binding Assay
This protocol outlines the general procedure for determining the binding affinity of compounds like this compound to endothelin receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
¹²⁵I-labeled ET-1 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a microtiter plate, combine the cell membranes, ¹²⁵I-ET-1, and varying concentrations of this compound in the binding buffer. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled ET-1 (non-specific binding).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-ET-1) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol describes the methodology for assessing the antihypertensive effects of this compound in conscious, freely moving rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats
-
This compound
-
Implantable telemetry device or indwelling catheters for blood pressure measurement
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Animal Preparation: Surgically implant a telemetry device or catheters into the carotid artery or femoral artery of the rats for continuous blood pressure monitoring. Allow the animals to recover from surgery.
-
Acclimatization: Acclimate the rats to the experimental conditions to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a stable period before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion or intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Continuous Monitoring: Continuously monitor and record blood pressure and heart rate for a specified duration after drug administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP) from baseline in the treated groups compared to the vehicle control group.
Rat Carotid Artery Balloon Angioplasty Model
This model is used to induce neointima formation, mimicking the restenosis that can occur after angioplasty in humans.
Materials:
-
Male Sprague-Dawley rats
-
Balloon catheter (e.g., 2F Fogarty)
-
Surgical instruments
-
This compound
-
Histological stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson)
-
Microscope and image analysis software
Procedure:
-
Surgical Procedure: Anesthetize the rat and expose the left common carotid artery. Insert a balloon catheter into the external carotid artery and advance it into the common carotid artery.
-
Vascular Injury: Inflate the balloon catheter to a specific pressure and pass it through the artery multiple times to denude the endothelium and induce smooth muscle cell injury.
-
Drug Treatment: Administer this compound or a vehicle control to the rats according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
Tissue Harvesting: After a specified period (e.g., 14 or 28 days), euthanize the animals and perfuse-fix the carotid arteries.
-
Histological Analysis: Embed the arteries in paraffin, section them, and stain with appropriate histological stains to visualize the vessel layers.
-
Morphometric Analysis: Using a microscope and image analysis software, measure the area of the lumen, intima, and media. Calculate the neointimal area and the intima-to-media ratio.
Gerbil Model of Global Cerebral Ischemia
This model is used to evaluate the neuroprotective effects of compounds in the context of stroke.
Materials:
-
Mongolian gerbils
-
Aneurysm clips or occluders
-
Surgical instruments
-
This compound
-
Histological stains (e.g., Nissl stain, Fluoro-Jade)
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Surgical Procedure: Anesthetize the gerbil and expose both common carotid arteries.
-
Induction of Ischemia: Occlude both common carotid arteries for a specific duration (e.g., 5-10 minutes) to induce global cerebral ischemia.
-
Reperfusion: Remove the occluders to allow for reperfusion of the brain.
-
Drug Administration: Administer this compound or a vehicle control at a specific time point relative to the ischemic insult (e.g., before or after ischemia).
-
Neuroprotection Assessment:
-
Histological Analysis: After a set survival period, euthanize the animals and prepare brain sections. Use histological stains to assess neuronal damage, particularly in vulnerable regions like the hippocampus (CA1 region). Quantify the number of surviving neurons.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as learning and memory, which are often impaired after cerebral ischemia.
-
-
Data Analysis: Compare the extent of neuronal damage and the performance in behavioral tests between the this compound-treated group and the vehicle control group.
Conclusion
This compound demonstrates significant efficacy in a range of preclinical disease models, highlighting its potential as a therapeutic agent for conditions characterized by endothelin system dysregulation. The quantitative data from hypertension and vascular restenosis models provide strong evidence for its antihypertensive and anti-proliferative effects. While the data from cerebral ischemia and cardiac arrhythmia models are more qualitative, they suggest a promising neuroprotective and anti-arrhythmic potential that warrants further investigation with more detailed quantitative endpoints. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic utility of this compound and other endothelin receptor antagonists.
References
A Comparative Pharmacological Profile of SB-209670: An Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the pharmacological profile of SB-209670, a potent and selective endothelin (ET) receptor antagonist. The information is presented in a comparative format to evaluate its performance against other relevant alternatives, supported by available experimental data.
Introduction to this compound
This compound is a non-peptide antagonist of the endothelin receptors, demonstrating high affinity and selectivity for the endothelin A (ETA) receptor subtype over the endothelin B (ETB) receptor.[1][2] Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through these receptors, and its dysregulation is implicated in various cardiovascular and pathological conditions.[3][4] Consequently, endothelin receptor antagonists like this compound have been investigated for their therapeutic potential in diseases such as hypertension and neurovascular disorders.[2]
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of endothelin-1 to its receptors, primarily the ETA receptor located on vascular smooth muscle cells.[2][5] This antagonism blocks the downstream signaling cascade that leads to vasoconstriction and cell proliferation. The binding of ET-1 to the ETA receptor typically activates Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. By blocking this initial binding step, this compound effectively mitigates these physiological responses.
References
- 1. Endothelin receptor agonists and antagonists exhibit different dissociation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating Key Experiments with SB-209670: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endothelin receptor antagonist SB-209670 with other relevant alternatives, supported by key experimental data. Detailed methodologies for replicating these experiments are included to facilitate further research and validation.
Executive Summary
This compound is a potent and highly specific non-peptide endothelin (ET) receptor antagonist with a significantly higher affinity for the ETA receptor subtype over the ETB subtype. Key experiments have demonstrated its efficacy in inhibiting endothelin-1 (B181129) (ET-1) induced vasoconstriction and in various in vivo models of cardiovascular disease. This guide will compare the performance of this compound with other notable endothelin receptor antagonists, including bosentan, ambrisentan, and macitentan, based on receptor binding affinity and in vivo efficacy.
Data Presentation: Comparative Performance of Endothelin Receptor Antagonists
The following tables summarize the quantitative data from key experiments, offering a clear comparison between this compound and its alternatives.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | ETA Receptor Kb (nM) | IC50 (nM) | Schild Kb (nM) |
| This compound | 0.2 | 18 | 0.4 | - | - |
| Bosentan | - | - | 18 | 2.3 | 16 |
| Ambrisentan | 0.011 | >4000 | - | 0.44 | 1.6 |
| Macitentan | - | - | - | 0.17 | 1.4 |
| PD 142893 | - | - | 310 | - | - |
Ki: Inhibitor constant, a measure of binding affinity. Kb: Antagonist dissociation constant, a measure of functional antagonism. IC50: Half maximal inhibitory concentration. Schild Kb: A measure of antagonist potency derived from Schild analysis.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Experimental Model | Key Parameter | This compound Treatment Regimen | Observed Effect |
| Rat Carotid Artery Balloon Angioplasty | Neointimal Formation | 2.5 mg/kg IP, twice daily | ~50% reduction |
| Spontaneously Hypertensive Rat (SHR) | Blood Pressure | Dose-dependent | Reduction in blood pressure |
| Gerbil Stroke Model | Ischemia-induced Neuronal Degeneration | - | Protection from neuronal degeneration |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Ki) of this compound and other antagonists to endothelin receptor subtypes.
Materials:
-
Cloned human ETA and ETB receptors expressed in a suitable cell line (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: this compound, bosentan, ambrisentan, macitentan.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing either ETA or ETB receptors.
-
In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-ET-1 (typically below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Vasoconstriction Assay
Objective: To determine the functional antagonist potency (Kb) of this compound against ET-1-induced vasoconstriction.
Materials:
-
Isolated rat aorta (for ETA receptor-mediated vasoconstriction).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1).
-
Test compounds: this compound and other antagonists.
-
Organ bath system with force transducers.
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings of approximately 3-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams.
-
Induce a submaximal contraction with a high concentration of KCl (e.g., 80 mM) to test tissue viability.
-
After washing and returning to baseline, incubate the tissues with a specific concentration of the antagonist (e.g., this compound) for a predetermined time (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to ET-1 in the presence and absence of the antagonist.
-
The antagonist potency (Kb) is calculated using the Schild regression analysis. A parallel rightward shift in the concentration-response curve is indicative of competitive antagonism.
In Vivo Model of Neointimal Formation (Rat Carotid Artery Balloon Angioplasty)
Objective: To evaluate the effect of this compound on neointima formation following vascular injury.
Materials:
-
Male Sprague-Dawley rats.
-
Balloon catheter (e.g., 2F).
-
This compound.
-
Anesthetic.
-
Surgical instruments.
-
Histological staining reagents (e.g., hematoxylin (B73222) and eosin).
Procedure:
-
Anesthetize the rat.
-
Expose the left common carotid artery through a midline cervical incision.
-
Introduce a balloon catheter into the common carotid artery via the external carotid artery.
-
Induce endothelial denudation and smooth muscle injury by inflating the balloon and passing it through the artery multiple times.
-
Remove the catheter and ligate the external carotid artery.
-
Administer this compound (e.g., 2.5 mg/kg, intraperitoneally, twice daily) or vehicle for a specified period (e.g., 14 days) starting before the surgery.[1]
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured arterial segment and process for histological analysis.
-
Stain arterial cross-sections and perform morphometric analysis to quantify the area of the neointima, media, and lumen.
-
Compare the neointimal area between the this compound-treated and vehicle-treated groups. Treatment with this compound has been shown to reduce neointimal formation by approximately 50%.[1]
Visualizations
Endothelin Receptor Signaling Pathway
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity via radioligand assay.
Logical Relationship: Comparison of Endothelin Receptor Antagonists
Caption: Classification of compared endothelin receptor antagonists.
References
Assessing the Translational Relevance of SB-209670: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-209670, a potent non-peptide endothelin (ET) receptor antagonist, with other relevant therapeutic alternatives. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of the translational potential of this compound in various pathological conditions.
Mechanism of Action: Endothelin Receptor Antagonism
This compound exerts its pharmacological effects by competitively antagonizing endothelin receptors, thereby inhibiting the biological activities of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and mitogen. It displays a high affinity for both ETA and ETB receptor subtypes, albeit with a greater selectivity for the ETA receptor.[1][2] The binding of ET-1 to its receptors on smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and cell proliferation, contributing to the pathophysiology of various cardiovascular and neurological disorders. By blocking these receptors, this compound effectively mitigates these detrimental effects.
Figure 1: Signaling pathway of Endothelin-1 and the inhibitory action of this compound.
Preclinical Efficacy: A Summary of In Vitro and In Vivo Studies
This compound has demonstrated significant efficacy in a range of preclinical models, highlighting its potential therapeutic applications.
In Vitro Receptor Binding Affinity
The affinity of this compound for human cloned endothelin receptors has been quantified, demonstrating its potent and selective nature.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Reference |
| This compound | 0.2 | 18 | [1][2] |
In Vivo Pharmacological Effects
Studies in animal models have corroborated the in vitro findings, showcasing the functional antagonism of endothelin-mediated effects by this compound.
| Animal Model | Pathological Condition | Key Findings | Reference |
| Hypertensive Rats | Hypertension | Dose-dependent reduction in blood pressure. | [1][2] |
| Gerbil Stroke Model | Ischemia-induced neuronal degeneration | Protection from neuronal degeneration. | [1][2] |
| Rat Carotid Artery Balloon Angioplasty | Neointima formation | Attenuation of neointima formation. | [1][2] |
| Anesthetized Dog | Endothelin-1 induced arrhythmias | Complete abolishment of fatal ventricular arrhythmias. | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, detailed experimental protocols are outlined below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
-
Method: Membranes from cells expressing cloned human ETA or ETB receptors were incubated with 125I-labeled ET-1 and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled ET-1. The radioactivity was measured using a gamma counter, and Ki values were calculated using the Cheng-Prusoff equation.
In Vivo Hemodynamic Studies in Anesthetized Rats
-
Objective: To evaluate the effect of this compound on the hemodynamic actions of endothelin-1.
-
Method: Anesthetized rats were instrumented for the measurement of mean arterial pressure and heart rate. This compound was administered intravenously as a bolus or continuous infusion. The effects on baseline hemodynamic parameters and on the pressor and depressor responses to exogenous endothelin-1 were recorded.[4]
Translational Relevance Assessment Workflow
The assessment of the translational relevance of a compound like this compound involves a multi-step process, from initial preclinical evaluation to potential clinical application.
Figure 2: A typical workflow for assessing the translational relevance of a drug candidate.
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for conditions characterized by endothelin-mediated pathophysiology. Its high affinity and selectivity for endothelin receptors, coupled with demonstrated efficacy in various animal models, provide a solid foundation for further clinical investigation. However, a comprehensive assessment of its translational relevance necessitates direct comparative studies against current standards of care and a thorough evaluation of its safety and pharmacokinetic profile in humans. The workflow presented in this guide offers a structured approach for future research aimed at bridging the gap between preclinical findings and clinical utility.
References
- 1. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 209670 inhibits the arrhythmogenic actions of endothelin-1 in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SB-209670: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SB-209670, a potent and selective endothelin receptor antagonist. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the precautionary principle, treating the compound as potentially hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling the compound in powdered form to avoid inhalation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Chemical and Physical Properties of this compound
A summary of the key chemical data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₉H₂₈O₉[1][2] |
| Molecular Weight | 520.5 g/mol [2] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research chemical, must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of definitive data to the contrary, all waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Proper segregation is crucial to prevent potentially dangerous chemical reactions.
Disposal of Solid Waste
-
Unused or Expired Compound: Collect any unused or expired this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware: Items such as gloves, weigh boats, and contaminated paper towels should be collected in a dedicated, leak-proof container lined with a plastic bag.
Disposal of Liquid Waste
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and leak-proof liquid waste container. The container must be chemically compatible with the solvent used (e.g., DMSO).
-
Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvent waste streams should generally be kept separate.
Disposal of Sharps Waste
-
Needles and Syringes: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
Labeling and Storage
-
Clear Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent (for liquid waste), concentration, and the date the waste was first added.
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department. Ensure containers are tightly sealed to prevent leaks or spills.
Experimental Protocol: General In-Vitro Experiment Waste Handling
In a typical in-vitro experiment, this compound is dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in cell culture media to treat cells.
-
Stock Solution: Any remaining stock solution of this compound in DMSO must be disposed of as liquid chemical waste.
-
Contaminated Consumables: All disposable labware that has come into contact with this compound, including pipette tips, microfuge tubes, and cell culture plates, should be collected as solid chemical waste.
-
Aqueous Waste: The supernatant from cell cultures containing this compound should be collected as aqueous chemical waste. Do not pour this waste down the drain.
Visualizing the Disposal Workflow
The following diagrams illustrate the general workflow for chemical waste disposal and the decision-making process for waste segregation.
Caption: General workflow for the disposal of research chemicals.
Caption: Decision-making process for chemical waste segregation.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling SB-209670
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the endothelin receptor antagonist, SB-209670 (CAS Number: 157659-79-5). The following procedures for personal protective equipment (PPE), handling, and disposal are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for similar research compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for fine dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to maintaining safety during the handling of this compound.
Figure 1: A logical workflow for the safe handling and disposal of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical spill kit is readily accessible. All necessary PPE should be inspected for integrity and worn correctly.
-
Handling : Conduct all work with this compound in a well-ventilated fume hood. Avoid the formation of dust and aerosols. Use appropriate tools to handle the compound, minimizing direct contact.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent or cleaning agent as recommended by safety protocols.
-
Disposal : Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.
-
Documentation : Maintain a clear and accurate record of the quantity of this compound used and disposed of.
Disposal Plan
Proper disposal of this compound and associated waste is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Figure 2: A diagram illustrating the proper disposal pathway for this compound waste.
-
Segregation : All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, should be segregated into a clearly labeled hazardous waste container.
-
Containerization : Use a dedicated, sealed, and chemically resistant container for all this compound waste. The container must be clearly labeled with the chemical name and associated hazards.
-
Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Follow all institutional and regulatory procedures for waste manifest and pickup.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
